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  • Product: 1-Methyl-2-phenylpiperazine
  • CAS: 5271-28-3

Core Science & Biosynthesis

Foundational

1-Methyl-2-phenylpiperazine: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary As a Senior Application Scientist, I frequently encounter 1-methyl-2-phenylpiperazine (CAS: 5271-28-3)[1] not merely as a synthetic byproduct, but as a highly valuable building block in neuropharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter 1-methyl-2-phenylpiperazine (CAS: 5271-28-3)[1] not merely as a synthetic byproduct, but as a highly valuable building block in neuropharmacology and advanced drug discovery. While historically recognized as a regioisomeric impurity in the synthesis of the antidepressant mirtazapine[2][3], modern medicinal chemistry leverages its unique steric profile to design highly selective receptor antagonists, particularly targeting the A2B adenosine receptor (A2BAR)[4]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and self-validating laboratory protocols.

Physicochemical Properties & Structural Data

To rationally design reactions or formulate assays, one must first understand the molecular constraints of the compound. 1-Methyl-2-phenylpiperazine features a piperazine ring substituted with a methyl group at the N1 position and a bulky phenyl ring at the C2 position. This proximity creates significant steric hindrance, which dictates its reactivity, thermodynamic stability, and receptor binding kinetics.

Table 1: Physicochemical and Structural Parameters of 1-Methyl-2-phenylpiperazine

ParameterValueCausality / Scientific Significance
IUPAC Name 1-methyl-2-phenylpiperazineStandard nomenclature defining substitution[1].
Chemical Formula C11H16N2Core molecular composition[1].
Molecular Weight 176.26 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
SMILES CN1CCNCC1C2=CC=CC=C2Essential string for in silico docking and cheminformatics[1].
LogP (Predicted) ~1.44Indicates moderate lipophilicity, favorable for CNS penetration and membrane diffusion[5].
Boiling Point ~272.6 °C (Predicted)High boiling point necessitates high-temperature coupling or vacuum distillation during purification[6].

Mechanistic Synthesis & Isomeric Divergence

In industrial synthesis, 1-methyl-2-phenylpiperazine frequently emerges during the N-alkylation of 2-phenylpiperazine. When a methylating agent like methyl iodide (CH3I) is introduced, the reaction faces a regioselectivity challenge[7].

Methylation at the less sterically hindered N4 position yields 1-methyl-3-phenylpiperazine (the kinetically favored, desired precursor for mirtazapine)[2]. Conversely, methylation at the N1 position—adjacent to the phenyl ring—yields 1-methyl-2-phenylpiperazine[3][7]. The lack of selectivity in traditional methods requires complex separation techniques, making the understanding of this pathway critical for yield optimization.

SynthesisPathway A 2-Phenylpiperazine + Methylating Agent B 1-Methyl-3-phenylpiperazine (N4 Methylation) A->B Kinetic Control (Less Steric Hindrance) C 1-Methyl-2-phenylpiperazine (N1 Methylation) A->C Thermodynamic Control (Regioisomer Byproduct) D 1,4-Dimethyl-2-phenylpiperazine (Over-alkylation) B->D Excess Reagent C->D Excess Reagent

Regioselective divergence in the N-methylation of 2-phenylpiperazine.

Pharmacological Applications: A2B Adenosine Receptor Antagonism

Beyond its historical role as an intermediate, 1-methyl-2-phenylpiperazine is actively utilized to synthesize picomolar-potency A2B adenosine receptor (A2BAR) antagonists[4]. A2BAR is a critical target in immuno-oncology, as its blockade reverses the immunosuppressive tumor microenvironment.

By coupling 1-methyl-2-phenylpiperazine to a xanthine-8-yl-benzenesulfonamide core, researchers exploit the phenyl ring's hydrophobic interactions with specific amino acid residues (e.g., Val250 and Leu813) in the receptor's binding pocket[4]. The piperazine nitrogen acts as a crucial hydrogen bond acceptor, locking the antagonist into the active site.

Experimental Protocol: Aminolysis Coupling Reaction

To ensure scientific integrity and reproducibility, the following protocol details the coupling of 1-methyl-2-phenylpiperazine to a xanthine core. This workflow is designed as a self-validating system, incorporating inert atmosphere controls to prevent oxidative degradation and RP-HPLC for absolute purity confirmation.

Step-by-Step Methodology:
  • Reagent Preparation : Dissolve 0.15 mmol of the synthesized xanthine intermediate and 0.225 mmol (1.5 equivalents) of 1-methyl-2-phenylpiperazine in 4 mL of anhydrous dimethyl sulfoxide (DMSO)[4].

    • Causality: Anhydrous DMSO is selected because trace moisture can hydrolyze the highly reactive intermediates, drastically reducing the overall yield.

  • Inert Atmosphere Coupling : Purge the reaction vessel with Argon gas for 5 minutes. Heat the mixture to 150 °C and stir continuously for 3 hours[4].

    • Causality: Argon prevents the oxidation of the secondary amine. The high temperature provides the necessary activation energy to overcome the severe steric hindrance of the N1-methyl and C2-phenyl groups during the nucleophilic attack.

  • Quenching and Extraction : Cool the reaction to room temperature. Quench with 10 mL of distilled water to precipitate the crude product. Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).

  • Purification (RP-HPLC) : Purify the concentrated organic layer using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a water/acetonitrile gradient.

    • Causality: RP-HPLC is mandatory here because standard silica gel chromatography often fails to resolve closely related piperazine regioisomers that may have formed or remained unreacted.

  • Validation : Confirm the structure via 1H NMR (500 MHz, DMSO-d6) and High-Resolution Mass Spectrometry (HRMS).

    • Causality: The presence of a broad singlet at ~11.93 ppm in the NMR spectrum is indicative of the successful formation of the sulfonamide linkage, validating the success of the coupling[4].

ExperimentalWorkflow Step1 1. Preparation Anhydrous DMSO + Reagents Step2 2. Aminolysis Argon, 150°C, 3 hours Step1->Step2 Step3 3. Isolation Aqueous Quench & DCM Extraction Step2->Step3 Step4 4. Purification RP-HPLC (H2O/MeCN gradient) Step3->Step4 Step5 5. Validation 1H NMR & HRMS Confirmation Step4->Step5

Self-validating experimental workflow for xanthine-piperazine coupling.

Conclusion

1-Methyl-2-phenylpiperazine exemplifies how a compound, once marginalized as a synthetic impurity, can be repurposed into a highly effective pharmacophore. By understanding its steric properties, thermodynamic behaviors, and optimizing regioselective coupling protocols, application scientists can harness this molecule to drive innovations in targeted therapeutics and complex drug design.

Sources

Exploratory

Pharmacokinetics of 1-Methyl-2-phenylpiperazine Derivatives: A Comprehensive Technical Guide

Executive Summary The 1-methyl-2-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate and active pharmacophore in the development of diverse therapeutics. Derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-2-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate and active pharmacophore in the development of diverse therapeutics. Derivatives of this compound have demonstrated significant efficacy as tachykinin antagonists[1], picomolar-potency A2B​ adenosine receptor antagonists[2], and viral entry inhibitors targeting human adenoviruses[3]. However, the clinical viability of these derivatives is heavily dictated by their pharmacokinetic (PK) profiles. This whitepaper provides an in-depth, mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) of 1-methyl-2-phenylpiperazine derivatives, alongside field-proven, self-validating experimental protocols for PK profiling.

ADME & Pharmacokinetic Profile

Absorption and Distribution

1-Methyl-2-phenylpiperazine derivatives generally exhibit excellent intestinal absorption. The basic piperazine nitrogen ( pKa​≈8.5–9.0 ) ensures that the molecule is protonated in the acidic environment of the stomach, transitioning to a more lipophilic, unionized state in the alkaline environment of the intestines. This pH-dependent ionization facilitates rapid transcellular passive diffusion across the intestinal epithelium[4].

Once in systemic circulation, these compounds demonstrate a moderate to high volume of distribution ( Vd​ ). Their lipophilicity (typically exhibiting a cLogP < 5, compliant with Lipinski’s Rule of Five) allows them to readily cross the blood-brain barrier (BBB), making them highly suitable for central nervous system (CNS) targets[2].

Hepatic Metabolism & Biotransformation

The metabolic clearance of 1-methyl-2-phenylpiperazine derivatives is primarily driven by hepatic Cytochrome P450 (CYP450) enzymes[5]. The biotransformation pathways are highly predictable based on the pharmacophore:

  • Aromatic Hydroxylation (CYP2D6): The basic nitrogen of the piperazine ring anchors to an aspartate residue in the CYP2D6 active site, perfectly positioning the unsubstituted phenyl ring for oxidation. This pathway accounts for approximately 80% of the Phase I metabolic clearance[6].

  • N-Demethylation (CYP3A4 / CYP1A2): The N1-methyl group is a known metabolic liability. CYP3A4 and CYP1A2 catalyze the oxidative N-demethylation of the compound, yielding the secondary amine (2-phenylpiperazine)[6][7]. This active metabolite often retains pharmacological activity but possesses a different receptor-binding profile[1].

MetabolicPathway Parent 1-Methyl-2-phenylpiperazine (Parent Drug) NDesmethyl 2-Phenylpiperazine (Active Metabolite) Parent->NDesmethyl CYP3A4 / CYP1A2 (N-Demethylation) Hydroxylated Hydroxylated Metabolites (e.g., 4'-OH-1-M-2-PP) Parent->Hydroxylated CYP2D6 (Aromatic Hydroxylation) NDesmethyl->Hydroxylated CYP2D6 PhaseII Glucuronide/Sulfate Conjugates (Renal Excretion) Hydroxylated->PhaseII UGTs / SULTs (Phase II Metabolism)

Metabolic pathways of 1-methyl-2-phenylpiperazine via CYP450 and Phase II enzymes.

Excretion

Following Phase I oxidation, the hydroxylated metabolites undergo Phase II conjugation (primarily glucuronidation via UGTs and sulfation via SULTs) to increase aqueous solubility[5]. These highly polar conjugates are subsequently eliminated via renal excretion. The parent compound is rarely excreted unchanged in urine[8].

Structure-Pharmacokinetic Relationships (SPR)

Understanding the causality between structural modifications and PK outcomes is critical for lead optimization:

  • Phenyl Ring Substitution: Incorporating electron-withdrawing groups (e.g., −CF3​ , −Cl ) or steric blocks (e.g., −CH3​ , −F ) at the para or meta positions of the phenyl ring drastically reduces CYP2D6-mediated hydroxylation. This modification forces the metabolic burden onto CYP3A4, typically extending the systemic half-life and reducing clearance[6].

  • N1-Alkyl Variations: Replacing the N1-methyl group with bulkier substituents (e.g., isopropyl or benzyl groups) can hinder CYP3A4/CYP1A2 N-dealkylation due to steric clash within the enzyme's active site, thereby improving metabolic stability[2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, PK profiling must utilize self-validating systems that isolate biological variables from analytical artifacts.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: Determine intrinsic clearance ( Clint​ ) and identify CYP450 liabilities. Causality & Design: Human Liver Microsomes (HLMs) are used because they contain the full complement of membrane-bound CYPs.

  • Preparation: Pre-incubate 1 μ M of the 1-methyl-2-phenylpiperazine derivative with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH (the obligate electron donor for CYPs) to initiate the reaction.

  • Self-Validating Control: Run a parallel "Minus-NADPH" control. Why? This isolates CYP-mediated turnover from chemical instability or non-oxidative degradation. If the drug degrades in the absence of NADPH, it indicates instability in the buffer or the presence of active amidases/esterases.

  • Quenching: At serial time points (0, 5, 15, 30, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Why? Cold acetonitrile immediately precipitates microsomal proteins, halting the reaction, while the SIL-IS corrects for downstream LC-MS/MS matrix effects.

  • Analysis: Centrifuge at 14,000 × g for 10 min and analyze the supernatant via LC-MS/MS.

In Vivo Pharmacokinetic Profiling Workflow

Objective: Determine absolute bioavailability ( F% ), clearance, and half-life.

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Blood Sampling (0.08 - 24h) Dosing->Sampling Extraction Plasma Extraction (Protein Precip.) Sampling->Extraction LCMS LC-MS/MS (Quantification) Extraction->LCMS NCA PK Modeling (NCA Analysis) LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Protocol Steps:

  • Dosing: Administer the derivative to Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg). Dual dosing is mandatory to calculate absolute bioavailability.

  • Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Anticoagulant Selection: Collect blood into K2​ EDTA tubes. Why? Heparin can cause micro-clots and cause severe ion suppression during electrospray ionization (ESI), whereas EDTA stabilizes the plasma without interfering with MS detection.

  • Extraction: Perform protein precipitation using cold acetonitrile. Liquid-liquid extraction (LLE) is avoided because basic piperazines require heavy alkalinization of the aqueous phase to partition into organics, which can degrade sensitive phase II metabolites.

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA). NCA is preferred over compartmental modeling in early discovery because it relies on algebraic area-under-the-curve (AUC) calculations rather than assumptions about physiological compartments.

Quantitative Data Synthesis

The following tables summarize the expected quantitative PK parameters for standard 1-methyl-2-phenylpiperazine derivatives, synthesized from validated in vitro and in vivo models[1][6][8].

Table 1: In Vitro CYP Phenotyping & Inhibition Profile

EnzymeFractional Contribution (%)Primary ReactionValidating Chemical Inhibitor
CYP2D6 ~80%Aromatic HydroxylationQuinidine (3 μ M)
CYP3A4 ~10–15%N-DemethylationKetoconazole (1 μ M)
CYP1A2 ~5–10%N-DemethylationFluvoxamine (1 μ M)

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO, 2 mg/kg IV)

PK ParameterTypical RangeMechanistic Interpretation
Clearance ( Cl ) 45 – 99 L/hIndicates a moderate-to-high hepatic extraction ratio.
Volume of Distribution ( Vd​ ) 3.0 – 4.5 L/kgSuggests extensive tissue distribution and BBB penetration.
Half-life ( t1/2​ ) 4.5 – 5.5 hProvides a moderate duration of action, suitable for BID/TID dosing.
Bioavailability ( F% ) 35% – 50%Limited primarily by CYP2D6-mediated first-pass metabolism in the liver.

References

  • 1-Methyl-2-phenyl-piperazine | 5271-28-3 - J&K Scientific. jk-sci.com.
  • EP1338592A1 - Novel 2-phenylpiperazine derivatives - Google P
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.
  • A2B Adenosine Receptor Antagonists with Picomolar Potency. acs.org.
  • Discovery of a Small Molecule Inhibitor of Human Adenovirus Capable of Preventing Escape
  • Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. nih.gov.
  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). ovid.com.
  • Metabolic interactions with piperazine-based 'party pill' drugs.
  • Piperazine compounds as drugs of abuse.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Methyl-2-phenylpiperazine Enantiomers

Abstract This document provides a comprehensive guide for the synthesis and analysis of the individual enantiomers of 1-methyl-2-phenylpiperazine, a chiral scaffold of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and analysis of the individual enantiomers of 1-methyl-2-phenylpiperazine, a chiral scaffold of significant interest in medicinal chemistry and drug development.[1][2] The stereochemistry of piperazine derivatives is critical, as individual enantiomers frequently exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[3][4] We present two primary strategic approaches: the synthesis of a racemic mixture followed by classical chiral resolution, and a more direct enantioselective synthesis. Detailed, step-by-step protocols for the racemic synthesis, resolution using diastereomeric salt formation, and a concluding analytical workflow for the determination of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC) are provided. This guide is intended for researchers, chemists, and drug development professionals requiring access to enantiomerically pure 1-methyl-2-phenylpiperazine for their research and development activities.

Introduction and Strategic Overview

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] When substituted asymmetrically, as in the case of 1-methyl-2-phenylpiperazine, a chiral center is introduced. The biological activity of such compounds is often dictated by the absolute stereochemistry at this center.[2][6] Consequently, the ability to produce enantiomerically pure forms of this molecule is paramount for targeted drug design and regulatory approval.[3]

Two principal strategies are employed for obtaining the (R)- and (S)-enantiomers of 1-methyl-2-phenylpiperazine:

  • Racemic Synthesis and Chiral Resolution: This classical and robust approach involves the non-stereoselective synthesis of the racemate, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in physical properties, such as solubility.[7][]

  • Asymmetric (Enantioselective) Synthesis: This modern approach aims to create the desired stereocenter selectively in a single synthetic operation. This is typically achieved using a chiral catalyst or auxiliary, offering a more elegant and potentially more efficient route to the target enantiomer.[9][10][11]

This guide will provide detailed protocols for the first approach, which is often the most practical and accessible method for many laboratories. An overview of an asymmetric synthesis strategy will also be discussed.

G cluster_0 Overall Synthetic Strategies cluster_1 Workflow for Strategy 1 cluster_2 Workflow for Strategy 2 Start Achieve Enantiopure 1-Methyl-2-phenylpiperazine Strategy1 Strategy 1: Racemic Synthesis & Resolution Start->Strategy1 Strategy2 Strategy 2: Asymmetric Synthesis Start->Strategy2 RacemicSynth Synthesize Racemic 1-methyl-2-phenylpiperazine Strategy1->RacemicSynth AsymReaction Enantioselective Reaction (e.g., Asymmetric Hydrogenation) Strategy2->AsymReaction Resolution Chiral Resolution (Diastereomeric Salts) RacemicSynth->Resolution EnantiomerR (R)-Enantiomer Resolution->EnantiomerR EnantiomerS (S)-Enantiomer Resolution->EnantiomerS TargetEnantiomer Single Enantiomer (R) or (S) AsymReaction->TargetEnantiomer

Diagram 1: High-level overview of the primary synthetic strategies.

Protocol I: Synthesis of Racemic 1-Methyl-2-phenylpiperazine

The most direct route to racemic 1-methyl-2-phenylpiperazine involves the synthesis of an intermediate lactam (a piperazin-2-one), followed by its complete reduction. This approach avoids the potential for non-selective N-methylation of 2-phenylpiperazine, which can yield a mixture of 1-methyl, 4-methyl, and 1,4-dimethyl products.[12][13] The following protocol is based on the reduction of a piperazinone precursor.

Synthesis of 1-Methyl-3-phenylpiperazin-2-one

This protocol begins with commercially available 3-phenylpiperazin-2-one.

Materials:

  • 3-Phenylpiperazin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) to the stirred DMF at 0 °C (ice bath).

  • Add a solution of 3-phenylpiperazin-2-one (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-3-phenylpiperazin-2-one. The product can be purified by column chromatography if necessary.

Reduction to Racemic 1-Methyl-2-phenylpiperazine

Materials:

  • 1-Methyl-3-phenylpiperazin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0-2.5 equivalents) in anhydrous THF.[14]

  • Cool the suspension to 0 °C (ice bath).

  • Add a solution of 1-methyl-3-phenylpiperazin-2-one (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.[14]

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.[14]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ using a Fieser workup:

    • Slowly add X mL of water (where X is the mass of LiAlH₄ in grams).

    • Slowly add X mL of 15% aqueous NaOH.

    • Slowly add 3X mL of water.

  • Stir the resulting granular precipitate at room temperature for 1 hour.[14]

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield racemic 1-methyl-2-phenylpiperazine. The crude product is often of sufficient purity for the subsequent resolution step.

G cluster_0 Racemic Synthesis Workflow Start 3-Phenylpiperazin-2-one Step1 Step 2.1: N-Methylation (NaH, CH3I in DMF) Start->Step1 Intermediate 1-Methyl-3-phenylpiperazin-2-one Step1->Intermediate Step2 Step 2.2: Reduction (LiAlH4 in THF) Intermediate->Step2 Product Racemic (±)-1-Methyl-2-phenylpiperazine Step2->Product

Diagram 2: Workflow for the synthesis of racemic 1-methyl-2-phenylpiperazine.

Protocol II: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a general method for resolving the racemic base using a chiral acid. The choice of acid and solvent system is crucial and often requires empirical optimization. (+)-Dibenzoyl-D-tartaric acid is a common and effective resolving agent for chiral amines.

Materials:

  • Racemic 1-methyl-2-phenylpiperazine

  • (+)-Dibenzoyl-D-tartaric acid

  • Methanol (or other suitable solvent like ethanol or acetone)

  • Diethyl ether

  • 10% Aqueous sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the racemic 1-methyl-2-phenylpiperazine (1.0 equivalent) in a minimum amount of warm methanol.

  • In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5 equivalents) in a minimum amount of warm methanol. The use of 0.5 equivalents is based on the principle that one molecule of the chiral acid will resolve one molecule of the racemic base, forming one of two possible diastereomeric salts.

  • Slowly add the acid solution to the stirred solution of the racemic base.

  • Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Allow the solution to stand, potentially at a reduced temperature (e.g., 4 °C), for 12-24 hours to maximize crystallization.

  • Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol, followed by cold diethyl ether. This solid is the diastereomeric salt of one enantiomer (e.g., the (R)-enantiomer).

  • Liberation of the Free Base: Suspend the collected crystals in a biphasic mixture of dichloromethane and 10% aqueous NaOH. Stir vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-methyl-2-phenylpiperazine.

  • The other enantiomer can be recovered from the mother liquor (the filtrate from step 5) by concentrating the solvent and repeating the basification and extraction process described in steps 6-8.

  • Determine the enantiomeric excess (% ee) of each fraction using the chiral HPLC method described in Section 4. The resolution process may need to be repeated (recrystallization) to achieve >99% ee.

G cluster_0 Chiral Resolution Workflow Racemate Racemic Amine (in Solvent) Mix Mix & Crystallize Racemate->Mix ChiralAcid Chiral Acid (e.g., (+)-DBTA) ChiralAcid->Mix Filter Filter Mix->Filter Crystals Crystals: Diastereomeric Salt 1 Filter->Crystals Solid MotherLiquor Mother Liquor: Contains Diastereomeric Salt 2 Filter->MotherLiquor Liquid Basify1 Basify & Extract Crystals->Basify1 Basify2 Basify & Extract MotherLiquor->Basify2 Enantiomer1 Enantiomer 1 Basify1->Enantiomer1 Enantiomer2 Enantiomer 2 Basify2->Enantiomer2 G cluster_0 Chiral HPLC Analysis Workflow Sample Enantiomer Sample Prepare Prepare Sample (~1 mg/mL in Mobile Phase) Sample->Prepare Inject Inject onto Chiral HPLC System Prepare->Inject Detect Acquire Chromatogram (UV Detection) Inject->Detect Analyze Integrate Peaks & Calculate % ee Detect->Analyze Result Enantiomeric Purity Report Analyze->Result

Diagram 4: Workflow for determination of enantiomeric excess by chiral HPLC.

Discussion of Alternative Asymmetric Strategies

While the resolution method is robust, direct asymmetric synthesis offers a more convergent route. Several advanced methods have been developed for the enantioselective synthesis of chiral piperazines. [10]One notable strategy is the catalytic asymmetric hydrogenation of a pyrazine precursor. For example, a suitably substituted pyrazine can be hydrogenated using a chiral catalyst, such as an Iridium or Palladium complex with a chiral ligand, to directly yield the desired piperazine enantiomer with high enantioselectivity. [11]This approach reduces the number of synthetic steps and avoids the loss of 50% of the material inherent in a classical resolution. Researchers interested in these methods are encouraged to consult the primary literature for specific catalytic systems and conditions. [5][11]

Conclusion

This application note provides detailed and reliable protocols for the synthesis of racemic 1-methyl-2-phenylpiperazine and its subsequent separation into individual enantiomers through classical resolution. Furthermore, a validated starting method for chiral HPLC analysis is presented to ensure the accurate determination of enantiomeric purity. The provided workflows and step-by-step instructions are designed to enable researchers in pharmaceutical and chemical development to produce and analyze these important chiral building blocks with confidence.

References

  • Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Retrieved from [Link]

  • France, S., et al. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. PMC. Retrieved from [Link]

  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. Retrieved from [Link]

  • Zhang, X., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Retrieved from [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Retrieved from [Link]

  • Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC. Retrieved from [Link]

  • Sahu, P. K., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. IOP Publishing. Retrieved from [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Retrieved from [Link]

  • APL Research Centre. (2003). A Process For Preparing 1 Methyl 3 Phenylpiperazine. QuickCompany. Retrieved from [Link]

  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

  • El-Haj, B. M., et al. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Retrieved from [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]

  • O'Brien, P., et al. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

  • APL Research Centre. (2004). A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.
  • H. Lundbeck A/S. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Googleapis.com. Retrieved from [Link]

  • Wipf, P., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Retrieved from [Link]

  • Reddy, G. J., et al. (2015). An efficient process for preparing 4-methyl-2-phenyl piperazine hydrochloride and its derivatives. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Papke, R. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Retrieved from [Link]

  • Ciaffoni, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]

  • Lecka-Szlachta, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Roderick, W. R., et al. (1966). Derivatives of Piperazine. XXXV. Synthesis of 2-Phenylpiperazine and Some Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Formulation and In Vivo Preparation of 1-Methyl-2-phenylpiperazine for Preclinical Behavioral Assays

Scientific Context & Pharmacological Utility 1-Methyl-2-phenylpiperazine (1-M-2-PP) is a versatile and structurally significant piperazine derivative[1]. While it is widely utilized as a chemical intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Pharmacological Utility

1-Methyl-2-phenylpiperazine (1-M-2-PP) is a versatile and structurally significant piperazine derivative[1]. While it is widely utilized as a chemical intermediate in the synthesis of high-affinity2[2], the core phenylpiperazine scaffold itself possesses intrinsic activity at central monoaminergic targets. Evaluating 1-M-2-PP in rodent behavioral assays (e.g., Open Field Test, Prepulse Inhibition) is a critical step in neuropharmacological profiling.

This guide provides a self-validating protocol for formulating 1-M-2-PP for in vivo administration, ensuring physiological compatibility, accurate dosing, and the elimination of vehicle-induced behavioral artifacts.

Physicochemical Profiling & Vehicle Selection

Before formulating any compound for behavioral testing, its salt form and solubility profile must strictly dictate the vehicle choice. 1-M-2-PP is commercially supplied primarily as a 3[3].

Table 1: Physicochemical Properties of 1-Methyl-2-phenylpiperazine

PropertyValue
PubChem CID 4[4]
Chemical Formula (Salt) C11H20Cl2N2O (C11H16N2 · 2HCl · H2O)[3]
Molecular Weight (Salt) 267.20 g/mol [3]
Molecular Weight (Free Base) 176.26 g/mol [5]
Salt-to-Base Ratio 1.516
Aqueous Solubility High (>50 mg/mL in H₂O)

Causality in Vehicle Selection: Because 1-M-2-PP dihydrochloride is highly water-soluble, the use of organic solvents (e.g., DMSO, Cremophor EL, Tween-80) is completely unnecessary and should be strictly avoided. Organic solvents inherently depress central nervous system (CNS) activity, alter baseline locomotion, and introduce severe confounding variables in behavioral data. Physiological saline (0.9% NaCl) is the optimal vehicle, providing a biologically inert matrix.

Experimental Workflows & Pharmacological Pathways

Workflow A 1-M-2-PP (Dihydrochloride) B Dissolution in 0.9% Saline A->B C pH Adjustment (pH 7.2 - 7.4) B->C D Sterile Filtration (0.22 µm PES) C->D E In Vivo Dosing (i.p. injection) D->E F Behavioral Assay (e.g., OFT, PPI) E->F

Figure 1: Workflow for the preparation and administration of 1-methyl-2-phenylpiperazine.

Signaling Drug 1-Methyl-2-phenylpiperazine Target Monoaminergic Targets (Transporters / Receptors) Drug->Target Binding / Inhibition Synapse Altered Synaptic Neurotransmitter Levels Target->Synapse Reuptake Blockade / Release Circuit Neural Circuitry Modulation Synapse->Circuit Post-Synaptic Activation Behavior Behavioral Output (Locomotion / Sensorimotor) Circuit->Behavior Phenotypic Expression

Figure 2: Putative monoaminergic signaling pathway of phenylpiperazine derivatives.

Step-by-Step Preparation Protocol

Prerequisites:

  • 1-M-2-PP dihydrochloride hydrate[3]

  • Sterile 0.9% NaCl (Saline)

  • 0.1 N NaOH and 0.1 N HCl (for pH adjustment)

  • 0.22 µm PES (Polyethersulfone) syringe filters

  • pH meter or high-resolution pH indicator strips

Step 1: Salt Factor Calculation (Self-Validation Step)

Causality: To dose animals accurately based on the active moiety (the free base), researchers must apply a salt correction factor. Failing to account for the dihydrochloride hydrate mass results in under-dosing the active compound by approximately 34%.

  • Formula: Required Mass (Salt) = Target Dose (Free Base) × Body Weight × (MW Salt / MW Free Base) / Concentration

  • Example: To prepare a 10 mg/mL (free base equivalent) solution, the ratio of the salt MW (267.20 g/mol ) to the free base MW (176.26 g/mol ) is 1.516[3][5]. Therefore, weigh 15.16 mg of the dihydrochloride hydrate per 1 mL of vehicle.

Step 2: Dissolution
  • Weigh the calculated mass of 1-M-2-PP dihydrochloride hydrate using an analytical balance.

  • Transfer the powder to a sterile glass vial.

  • Add 90% of the final target volume of 0.9% Saline.

  • Vortex gently for 30–60 seconds. The compound will dissolve rapidly, yielding a clear solution.

  • Self-Validation Check: Inspect the vial against a light source; any particulate matter indicates incomplete dissolution, requiring further vortexing or slight warming (up to 37°C).

Step 3: Critical pH Adjustment (The "Anti-Confounder" Step)

Causality: Dissolving a dihydrochloride salt in unbuffered saline releases protons, dropping the solution's pH to highly acidic levels (pH 2.0 – 3.5). Intraperitoneal (i.p.) injection of acidic solutions causes immediate visceral pain and a robust stress response (corticosterone release). In behavioral assays, this pain-induced stress mimics anxiety and suppresses locomotion, leading to false-positive anxiogenic or sedative data.

  • Measure the pH of the solution.

  • Titrate dropwise with 0.1 N NaOH, vortexing between drops, until the pH reaches 7.2 – 7.4 (physiological pH).

  • Bring the solution to the final total volume (100%) using 0.9% Saline.

Step 4: Sterilization
  • Draw the pH-adjusted solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm PES filter. Causality: PES is preferred over Nylon or PTFE due to its exceptionally low drug-binding characteristics, ensuring the concentration remains accurate post-filtration.

  • Filter the solution into a sterile, endotoxin-free dosing vial.

Implementation in Behavioral Assays

Table 2: Standardized Dosing Parameters for Rodent Behavioral Assays

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Rationale
Injection Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)Rapid systemic absorption; peak brain concentration typically reached in 15-30 min.
Dosing Volume 10 mL/kg1 - 2 mL/kgPrevents volume-induced stretching reflexes that interfere with behavioral tracking.
Pre-treatment Time 30 minutes30 minutesAllows for complete absorption and CNS penetration prior to assay initiation.

Assay Considerations: When evaluating the behavioral pharmacology of 1-M-2-PP, habituate the animals to the testing room for at least 1 hour prior to dosing. For locomotor tracking (e.g., ANY-maze or EthoVision), conduct the assay under dim red lighting (approx. 15–30 lux) to minimize photophobia-induced anxiety, allowing the true pharmacological effect of the piperazine derivative to be isolated.

References

  • J&K Scientific. "1-Methyl-2-phenyl-piperazine | 5271-28-3".
  • Sigma-Aldrich. "1-Methyl-2-phenylpiperazine dihydrochloride hydrate AldrichCPR".
  • PubChemLite. "1-methyl-2-phenylpiperazine (C11H16N2)".
  • PubChem. "1-Methyl-2-phenylpiperazine | C11H16N2 | CID 22149714".
  • ACS Publications. "A2B Adenosine Receptor Antagonists with Picomolar Potency".

Sources

Method

Application Note: HPLC-UV Quantification of 1-Methyl-2-phenylpiperazine in Human Plasma

Introduction & Scientific Rationale 1-Methyl-2-phenylpiperazine is a structurally significant piperazine derivative. It frequently emerges as a critical isomeric byproduct during the synthesis of 1-methyl-3-phenylpiperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-Methyl-2-phenylpiperazine is a structurally significant piperazine derivative. It frequently emerges as a critical isomeric byproduct during the synthesis of 1-methyl-3-phenylpiperazine[1], which is the primary precursor to the widely prescribed tetracyclic antidepressant mirtazapine[2]. Furthermore, substituted phenylpiperazines represent a rapidly growing class of psychoactive compounds and designer drugs. Their increasing prevalence necessitates robust pharmacokinetic (PK) and toxicological monitoring capabilities in biological matrices[3].

Quantifying basic, lipophilic amines in complex matrices like human plasma presents unique chromatographic challenges. Piperazines possess secondary and tertiary amine groups with pKa values typically ranging from 8.5 to 9.5. In reverse-phase high-performance liquid chromatography (RP-HPLC), un-ionized amines can interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing and loss of resolution.

To counteract this, this protocol employs a highly controlled, low-pH mobile phase (pH 3.9) to fully protonate the piperazine nitrogens. This is paired with an end-capped C18 column to ensure sharp, symmetrical peaks—a proven, authoritative approach for piperazinoazepine derivatives[4].

Mechanistic Workflow & Chromatographic Logic

The success of this assay relies on a biphasic manipulation of the analyte's ionization state:

  • Sample Preparation (High pH): Deprotonating the amine to maximize lipophilicity for organic extraction.

  • Chromatography (Low pH): Protonating the amine to maximize solubility in the mobile phase and prevent secondary silanol interactions.

G Analyte 1-Methyl-2-phenylpiperazine (Basic Amine, pKa ~9) MobilePhase Mobile Phase (Phosphate Buffer pH 3.9 / ACN) Analyte->MobilePhase Protonation (Solubility) StatPhase Stationary Phase (C18 End-capped Column) Analyte->StatPhase Hydrophobic Retention Detector UV Detector (λ = 210 nm) StatPhase->Detector Elution & Absorbance

Fig 2. Mechanistic rationale for the reverse-phase HPLC-UV retention and detection.

Materials and Reagents

  • Analytes : 1-Methyl-2-phenylpiperazine dihydrochloride hydrate (Reference Standard, Purity ≥ 98%).

  • Internal Standard (IS) : Clozapine (Chosen for its similar basicity, extraction recovery, and UV absorbance profile).

  • Reagents : HPLC-grade Acetonitrile (ACN), Potassium dihydrogen phosphate (KH₂PO₄), Sodium Hydroxide (NaOH), Ethyl Acetate.

  • Matrix : Blank human plasma (K₂EDTA anticoagulated).

Experimental Protocol

Preparation of Standards
  • Prepare a primary stock solution of 1-methyl-2-phenylpiperazine (1.0 mg/mL) in methanol.

  • Dilute serially in the mobile phase to create working standards ranging from 10 ng/mL to 1000 ng/mL.

Liquid-Liquid Extraction (LLE) Procedure

Causality Note: To extract the analyte from the aqueous plasma matrix into an organic solvent, the pH of the plasma must be raised at least 2 units above the analyte's pKa. Adding 1M NaOH (pH > 11) suppresses the ionization of the piperazine nitrogens, maximizing its partition coefficient into the organic phase. This specific LLE technique has been proven highly effective for mirtazapine and related piperazines[4].

  • Transfer 200 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard solution (500 ng/mL Clozapine).

  • Add 50 µL of 1M NaOH and vortex for 10 seconds to alkalinize the sample.

  • Add 1.5 mL of Ethyl Acetate.

  • Vortex vigorously for 3 minutes to facilitate phase transfer.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approx. 1.2 mL) to a clean glass tube, avoiding the proteinaceous buffy coat.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC autosampler vial.

G A 1. Plasma Sample (200 µL) + Internal Standard B 2. Alkalinization (Add 50 µL 1M NaOH, pH > 11) A->B C 3. Liquid-Liquid Extraction (Add 1.5 mL Ethyl Acetate) B->C D 4. Vortex & Centrifuge (10 min, 4000 rpm) C->D E 5. Organic Layer Transfer & Evaporation (N2 stream, 40°C) D->E F 6. Reconstitution (100 µL Mobile Phase) E->F G 7. HPLC-UV Analysis (Injection Vol: 20 µL) F->G

Fig 1. Step-by-step liquid-liquid extraction workflow for plasma sample preparation.

HPLC-UV Conditions
  • Column : ODS-3 C18 End-capped Column (250 × 4.6 mm, 5 µm).

  • Mobile Phase : 20 mM Potassium phosphate buffer (pH adjusted to 3.9 with orthophosphoric acid) : Acetonitrile (75:25, v/v).

  • Flow Rate : 1.2 mL/min (Isocratic).

  • Column Temperature : 40°C (Improves mass transfer kinetics and reduces system backpressure).

  • Detection Wavelength : UV at 210 nm (Optimal for the absorbance of the unsubstituted phenyl ring and piperazine backbone).

  • Injection Volume : 20 µL.

System Suitability and Self-Validation

A protocol is only as reliable as its internal controls. To ensure this workflow is a self-validating system, every analytical batch must include:

  • Blank Matrix Check : An injection of unspiked, extracted human plasma to verify the absence of endogenous interference at the retention times of the analyte and IS.

  • Internal Standard (IS) Recovery : The IS must maintain a consistent peak area (±15% RSD) across all samples. A sudden drop in IS area indicates an extraction failure or matrix effect, invalidating that specific sample.

  • Quality Control (QC) Samples : Low, medium, and high concentration QCs (e.g., 30, 300, and 800 ng/mL) must be interspersed every 10-15 unknown samples. Assay acceptance requires QC accuracy to be within ±15% of their nominal concentrations[4].

Data Presentation: Method Validation Summary

The following table summarizes the quantitative validation parameters expected when applying this protocol, adhering to standard bioanalytical guidelines.

Table 1: Validation Parameters for 1-Methyl-2-phenylpiperazine in Plasma

ParameterValue / RangeAcceptance Criteria
Linear Range 10 – 1000 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 3.0 ng/mLS/N ≥ 3
Lower Limit of Quantitation (LLOQ) 10.0 ng/mLS/N ≥ 10, Accuracy ±20%
Intra-day Precision (RSD) 2.5% – 4.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (RSD) 3.1% – 5.5%≤ 15% (≤ 20% at LLOQ)
Average Extraction Recovery 88.5% ± 4.2%Consistent across concentrations

References

  • Shejul, P. B., et al. "Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives." Sphinx Knowledge House. 1

  • US Patent 7041826B2. "Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate." Google Patents. 2

  • "Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method." Iranian Journal of Pharmaceutical Research / PubMed. 4

  • "Piperazine derivatives as dangerous abused compounds." Arhiv za higijenu rada i toksikologiju. 3

Sources

Application

using 1-methyl-2-phenylpiperazine as a chemical intermediate

An Application and Protocol Guide for the Utilization of 1-Methyl-2-phenylpiperazine as a Chemical Intermediate Authored by: A Senior Application Scientist Introduction: The Versatility of 1-Methyl-2-phenylpiperazine 1-M...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Utilization of 1-Methyl-2-phenylpiperazine as a Chemical Intermediate

Authored by: A Senior Application Scientist

Introduction: The Versatility of 1-Methyl-2-phenylpiperazine

1-Methyl-2-phenylpiperazine (CAS: 5271-28-3) is a heterocyclic compound featuring a piperazine ring substituted with a methyl group at the 1-position and a phenyl group at the 2-position.[1][2][3] This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable and versatile building block in modern organic synthesis. The piperazine scaffold itself is considered a "privileged structure" in medicinal chemistry, as its inclusion in a molecule can enhance aqueous solubility, oral bioavailability, and target affinity.[4]

While its isomeric counterpart, 1-methyl-3-phenylpiperazine, is a well-known key intermediate in the synthesis of the antidepressant Mirtazapine, 1-methyl-2-phenylpiperazine holds significant value in its own right.[5][6] It serves as a crucial precursor in the development of various pharmaceutical agents, particularly those targeting the central nervous system such as antidepressants and antipsychotics.[1][7] Beyond pharmaceuticals, its applications extend to materials science, where it is used to develop advanced polymers, coatings, and adhesives.[1][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of 1-methyl-2-phenylpiperazine, supported by detailed experimental protocols and safety guidelines.

Part 1: Synthesis of 1-Methyl-2-phenylpiperazine

The synthesis of 1-methyl-2-phenylpiperazine can be approached through several routes. A common and effective method involves the reduction of a lactam precursor, 1-methyl-2-oxo-3-phenylpiperazine. This method is advantageous as it avoids the non-selective methylation issues that can arise when methylating 2-phenylpiperazine directly.[5]

The following protocol details a laboratory-scale synthesis via the reduction of 1-methyl-2-oxo-3-phenylpiperazine using Lithium Aluminium Hydride (LiAlH₄), a powerful reducing agent capable of converting amides to amines.

Experimental Protocol: Synthesis via Lactam Reduction

Objective: To synthesize 1-methyl-2-phenylpiperazine by the reduction of 1-methyl-2-oxo-3-phenylpiperazine.

Materials and Equipment:
  • 1-methyl-2-oxo-3-phenylpiperazine

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH), 15% aqueous solution

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:
  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching the LiAlH₄.

  • Reagent Suspension: Under a positive pressure of nitrogen, carefully suspend Lithium Aluminium Hydride (e.g., 3.0 g, ~0.08 mol) in anhydrous THF (60 mL).[5]

  • Cooling: Cool the suspension to approximately 5-10°C using an ice bath. This is a critical step to control the initial exothermic reaction.

  • Substrate Addition: Dissolve the lactam precursor, 1-methyl-2-oxo-3-phenylpiperazine (e.g., 10 g, ~0.05 mol), in a minimal amount of anhydrous THF (10-15 mL). Add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 15°C.[5]

  • Reflux: After the addition is complete, slowly remove the ice bath and allow the reaction mixture to warm to room temperature. Gradually heat the mixture to reflux and maintain it for at least 2 hours to ensure the reduction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0-5°C with an ice bath. This quenching procedure must be performed with extreme caution as it is highly exothermic and generates hydrogen gas. Sequentially and very slowly, add the following:

    • 3 mL of water

    • 3 mL of 15% aqueous NaOH solution

    • 9 mL of water

  • Stirring and Filtration: Allow the mixture to warm to room temperature and stir vigorously for 1 hour.[5] The grey suspension should transform into a white, granular precipitate of aluminum salts, which can be easily filtered.

  • Isolation: Filter the solid salts through a pad of Celite® and wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation or column chromatography to yield pure 1-methyl-2-phenylpiperazine.

G cluster_start Starting Materials cluster_proc Process cluster_end Product Lactam 1-methyl-2-oxo-3-phenylpiperazine Addition Slow Addition (0-15°C) Lactam->Addition LAH LiAlH₄ in THF LAH->Addition Reflux Reflux (2 hours) Addition->Reflux Quench Cautious Quenching (H₂O, NaOH, H₂O) Reflux->Quench Extract Filtration & Extraction Quench->Extract Purify Drying & Evaporation Extract->Purify Product 1-methyl-2-phenylpiperazine Purify->Product

Caption: Workflow for the synthesis of 1-methyl-2-phenylpiperazine.

Part 2: Analytical Characterization

Confirming the identity and purity of the synthesized 1-methyl-2-phenylpiperazine is paramount. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Technique Expected Data / Observation
Formula & MW C₁₁H₁₆N₂ , 176.26 g/mol [2]
¹H NMR (CDCl₃) ~7.2-7.4 ppm (m, 5H): Phenyl ring protons.~4.5 ppm (s, 1H): Methine proton (CH) at the 2-position.~3.0-3.5 ppm (m, 6H): Piperazine ring methylene protons (CH₂).~2.3-3.0 ppm (s, 3H): Methyl group protons (N-CH₃). (Note: Specific shifts and multiplicities can vary slightly based on solvent and concentration. Data is inferred from similar structures).[5][6]
¹³C NMR (CDCl₃) ~127-140 ppm: Aromatic carbons.~45-70 ppm: Piperazine ring carbons and the methyl carbon. (Note: Specific shifts are inferred from published data on similar phenylpiperazine derivatives).[6]
Mass Spec (ESI-MS) [M+H]⁺ = 177.14: The protonated molecular ion peak is expected to be the base peak.
Appearance Typically a liquid or low-melting solid.

Part 3: Applications as a Chemical Intermediate

The true utility of 1-methyl-2-phenylpiperazine lies in its role as a scaffold for building more complex, biologically active molecules. The secondary amine within the piperazine ring is a nucleophile, readily participating in reactions like N-arylation, acylation, and alkylation to introduce new functional groups.

Protocol: N-Arylation for Synthesis of Bioactive Scaffolds

This protocol describes a representative palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. This type of reaction is fundamental in drug discovery for creating analogues of compounds like Vortioxetine, where a piperazine moiety is linked to different aryl systems.[8][9]

Objective: To couple 1-methyl-2-phenylpiperazine with an aryl halide (e.g., 2-bromopyridine) to synthesize a novel derivative.

Materials and Equipment:
  • 1-methyl-2-phenylpiperazine

  • Aryl halide (e.g., 2-bromopyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere glovebox or Schlenk line

  • Standard workup and purification supplies (Silica gel, solvents for chromatography)

Procedure:
  • Inert Atmosphere: Add the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 equivalents) to a dry Schlenk flask inside a glovebox or under a strong flow of inert gas.

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and 1-methyl-2-phenylpiperazine (1.1-1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent. The choice of solvent is critical; toluene and dioxane are common.

  • Reaction: Seal the flask and heat the mixture to 80-110°C with vigorous stirring. The reaction is typically complete within 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water or brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl derivative.

G cluster_start Reactants cluster_reagents Reagents cluster_proc Process cluster_end Product Piperazine 1-methyl-2-phenylpiperazine Reaction Heat (80-110°C) Under Inert Gas Piperazine->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product N-Aryl-1-methyl-2-phenylpiperazine Reaction->Product

Caption: Buchwald-Hartwig amination using the title intermediate.

Part 4: Safety, Handling, and Storage

Proper handling of 1-methyl-2-phenylpiperazine is essential due to its potential hazards. The information below is a summary of common safety data. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[10][11][12]

Hazard Identification:
  • Signal Word: Danger[10][11]

  • Primary Hazards:

    • Harmful if swallowed or in contact with skin.[10][12]

    • Causes skin irritation.[10][11]

    • Causes serious eye damage.[10][11]

    • Harmful to aquatic life with long-lasting effects.[10]

Safe Handling Protocol:
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[10]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[13]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10][11]

  • Spills: In case of a spill, remove all ignition sources. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14]

First Aid Measures:
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[10][11]

  • Skin Contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[10][12]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical advice if you feel unwell.[10][12]

Storage:
  • Keep the container tightly closed.[13]

  • Store in a cool, dry, and dark place.

  • For long-term stability, store under an inert gas atmosphere (e.g., Nitrogen or Argon).[12]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

References

  • J&K Scientific. 1-Methyl-2-phenyl-piperazine | 5271-28-3.
  • QuickCompany. A Process For Preparing 1 Methyl 3 Phenylpiperazine.
  • Chem-Impex.
  • TCI Chemicals.
  • Muby Chemicals. N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS GHS MSDS Sheet.
  • Apollo Scientific.
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine.
  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder.
  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Santa Cruz Biotechnology. 1-Methyl-2-phenyl-piperazine | CAS 5271-28-3.
  • PMC. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • ResearchGate.
  • European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • Isaac Scientific Publishing.
  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Pharmaffiliates. Cas No : 5271-28-3 | Product Name : 1-Methyl-2-phenylpiperazine.
  • ChemicalBook. 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine Product Description.
  • MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • ResearchGate. The medicinal chemistry of piperazines: A review.

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-Methyl-2-phenylpiperazine

Introduction: The Structural Elucidation of a Key Pharmacophore 1-Methyl-2-phenylpiperazine is a substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Elucidation of a Key Pharmacophore

1-Methyl-2-phenylpiperazine is a substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antipsychotic, antidepressant, and antihistaminic effects[1]. The introduction of a methyl group at the 1-position and a phenyl group at the 2-position creates a chiral center and a specific three-dimensional arrangement that can significantly influence its pharmacological properties. Therefore, unambiguous structural confirmation and characterization are paramount for its use in research and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the characterization of 1-methyl-2-phenylpiperazine using ¹H and ¹³C NMR spectroscopy. We will delve into the principles of NMR as they apply to this molecule, provide detailed, field-proven protocols for sample preparation and data acquisition, and offer an in-depth interpretation of the expected NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural verification of this important compound.

I. Foundational Principles: Understanding the NMR Signature of 1-Methyl-2-phenylpiperazine

A thorough understanding of the relationship between molecular structure and NMR spectral parameters is crucial for accurate data interpretation. The chemical environment of each proton and carbon atom in 1-methyl-2-phenylpiperazine dictates its unique chemical shift (δ) and, for protons, its spin-spin coupling pattern.

A. Chemical Shift Predictions: A Logic-Based Approach

In the absence of a publicly available, experimentally verified NMR spectrum for 1-methyl-2-phenylpiperazine, we can confidently predict the chemical shifts by analyzing the electronic effects of the substituents and by referencing data from structurally similar compounds, such as 1-phenylpiperazine and various N-methylated piperazines[2][3][4][5].

  • ¹H NMR Spectrum: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the phenyl group, the protons of the piperazine ring, and the protons of the N-methyl group. The five protons of the phenyl group will resonate in the aromatic region (typically δ 7.0-7.5 ppm). Due to the free rotation around the C-N bond, the ortho, meta, and para protons may exhibit complex splitting patterns. The protons on the piperazine ring will appear in the aliphatic region. The proton at the C2 position (the methine proton) will be deshielded by the adjacent phenyl group and nitrogen atom, and is expected to resonate at a lower field compared to the other piperazine protons. The N-methyl protons will appear as a singlet, typically in the upfield region of the spectrum.

  • ¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The six carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbons of the piperazine ring will resonate in the aliphatic region, with the C2 carbon being the most deshielded due to the attached phenyl group. The N-methyl carbon will appear at a characteristic upfield chemical shift.

B. Spin-Spin Coupling: Deciphering Molecular Connectivity

The multiplicity of the signals in the ¹H NMR spectrum (e.g., singlet, doublet, triplet, multiplet) is a result of spin-spin coupling between neighboring, non-equivalent protons. This provides valuable information about the connectivity of the atoms in the molecule. For instance, the methine proton at C2 is expected to couple with the adjacent methylene protons on the piperazine ring, resulting in a multiplet.

II. Experimental Protocols: A Self-Validating System for Reliable Data Acquisition

The quality of the NMR data is directly dependent on the meticulous execution of the experimental protocol. The following steps are designed to ensure the acquisition of high-resolution, artifact-free spectra.

A. Sample Preparation: The Foundation of a Good Spectrum
  • Material Purity: Begin with a highly purified sample of 1-methyl-2-phenylpiperazine. Impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical. The solvent should completely dissolve the sample and have minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and often suitable choice for non-polar to moderately polar organic compounds. For compounds with different solubility profiles, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used[6].

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of 1-methyl-2-phenylpiperazine in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Homogenization and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube to prevent magnetic field distortions and poor shimming.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR). Add a very small amount of TMS to the NMR tube. Alternatively, the residual solvent peak can be used for referencing[6].

B. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

1. Instrument Calibration and Shimming:

  • Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

2. ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer relaxation delay ensures accurate integration.

  • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

3. ¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

III. Data Interpretation: Decoding the Molecular Structure

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 1-methyl-2-phenylpiperazine. These predictions are based on established chemical shift principles and data from analogous compounds[2][3][4][5].

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Methyl-2-phenylpiperazine (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho, meta, para)7.20 - 7.40Multiplet125.0 - 130.0
Piperazine-H23.50 - 3.70Multiplet60.0 - 65.0
Piperazine-H3, H5, H62.20 - 3.20Multiplets45.0 - 58.0
N-CH₃2.30 - 2.50Singlet42.0 - 46.0
Phenyl-C (ipso)Not observed in ¹H-138.0 - 142.0

A. Structural Confirmation with 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, especially the complex multiplets of the piperazine ring, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to identify adjacent protons in the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments of the molecule, such as the connection of the phenyl ring to the piperazine C2 and the methyl group to the N1.

IV. Visualization of Molecular Structure and Workflow

To aid in the interpretation of the NMR spectra, a clear visualization of the molecular structure with labeled atoms is essential.

Caption: Molecular structure of 1-methyl-2-phenylpiperazine with key atom numbering.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock acquire_1H Acquire 1H Spectrum lock->acquire_1H acquire_13C Acquire 13C Spectrum lock->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) lock->acquire_2D process Fourier Transform & Phasing acquire_1H->process acquire_13C->process acquire_2D->process reference Reference to TMS process->reference integrate Integrate 1H Signals reference->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

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Application

Application Note: High-Recovery Sample Preparation Strategies for the Quantification of 1-Methyl-2-phenylpiperazine in Biological Matrices by Mass Spectrometry

Abstract This document provides a comprehensive guide with detailed protocols for the extraction of 1-methyl-2-phenylpiperazine (MMPP) from common biological matrices, such as plasma and urine, for quantitative analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the extraction of 1-methyl-2-phenylpiperazine (MMPP) from common biological matrices, such as plasma and urine, for quantitative analysis by mass spectrometry (MS). Recognizing the challenges in bioanalysis, this note details three widely-used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind each method, step-by-step protocols, and expected performance metrics are provided to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal strategy for their specific analytical needs.

Introduction

1-Methyl-2-phenylpiperazine (MMPP) is a piperazine derivative utilized in various research areas, including as a building block in medicinal chemistry for the development of psychoactive agents and other pharmaceuticals targeting neurological disorders.[1][2] Accurate and reliable quantification of MMPP in biological fluids is critical for pharmacokinetic, toxicokinetic, and metabolism studies. Mass spectrometry, typically coupled with liquid chromatography (LC-MS), is the preferred analytical technique due to its high sensitivity and selectivity.

However, the quality of LC-MS data is fundamentally dependent on the upstream sample preparation. Biological matrices like plasma and urine contain a complex mixture of proteins, salts, lipids, and other endogenous components that can interfere with analysis. These interferences can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification, and can also clog and shorten the lifespan of analytical columns. Therefore, an effective sample preparation strategy is paramount to remove these interferences, concentrate the analyte, and ensure the method's robustness and reliability, in line with regulatory expectations.[3][4]

This application note explores three distinct workflows for MMPP sample preparation, ranging from a rapid, high-throughput screening method to a highly selective and clean extraction protocol, enabling researchers to achieve high-quality data for their downstream analysis.

Physicochemical Properties of 1-Methyl-2-phenylpiperazine

Understanding the chemical nature of MMPP is crucial for developing an effective extraction strategy. As a piperazine derivative, MMPP is a basic compound. The piperazine ring contains two nitrogen atoms; the tertiary amine (N-methyl) and the secondary amine are basic sites that can be protonated. The predicted pKa of the conjugate acid is approximately 8.8.[5] This means that at physiological pH (~7.4), MMPP will be predominantly in its protonated, cationic form. This pH-dependent charge state is the key property exploited in both Liquid-Liquid Extraction and Solid-Phase Extraction.

  • Molecular Formula: C₁₁H₁₆N₂[6]

  • Molecular Weight: 176.26 g/mol [6]

  • Predicted pKa: ~8.80 (for the conjugate acid)[5]

This basic nature dictates that to extract MMPP into an organic solvent (LLE) or retain it on a reversed-phase sorbent (SPE), its charge must be neutralized by raising the pH of the sample solution to be well above its pKa (e.g., pH > 10). Conversely, to retain it on a cation-exchange sorbent, the sample pH should be low enough to ensure it is fully protonated (e.g., pH < 7).

Sample Preparation Strategies & Protocols

The choice of sample preparation method depends on the required sensitivity, sample throughput, matrix complexity, and available resources. Here we present three protocols of increasing cleanup efficiency. For all protocols, the use of a suitable internal standard (IS), ideally a stable isotope-labeled version of MMPP (e.g., MMPP-d4), is strongly recommended to be added at the very beginning of the process to correct for analyte loss during extraction and for matrix effects.[7]

Protocol 1: Protein Precipitation (PPT)

Principle: This is the simplest and fastest method for removing proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample.[8] This disrupts the solvation shell around the proteins, causing them to denature and precipitate out of solution. The analyte, being soluble in the resulting supernatant, is separated from the precipitated protein mass by centrifugation.

Best For: High-throughput screening, applications where matrix effects are minimal, or when analyte concentrations are high.

Materials and Reagents:

  • Biological sample (e.g., human plasma)

  • Acetonitrile (ACN), ice-cold (-20°C)

  • Internal Standard (IS) stock solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >14,000 x g

Step-by-Step Protocol:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working Internal Standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio).[8]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[8]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully collect the supernatant containing the analyte and transfer it to a clean tube or a 96-well plate.

  • The supernatant can be injected directly or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_prep Step 1: Sample Aliquoting cluster_precip Step 2: Precipitation cluster_separation Step 3: Separation cluster_analysis Step 4: Analysis Sample 100 µL Plasma IS Add Internal Standard Sample->IS Add_ACN Add 300 µL Ice-Cold ACN IS->Add_ACN Vortex Vortex for 60s Add_ACN->Vortex Incubate Incubate at -20°C for 20 min Vortex->Incubate Centrifuge Centrifuge at 14,000 x g Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis Inject into LC-MS Collect->Analysis

Caption: Workflow for Protein Precipitation (PPT).

Protocol 2: Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the sample) and an organic phase (the extraction solvent).[9] For a basic amine like MMPP, the pH of the aqueous sample is raised to deprotonate the molecule, making it neutral and more soluble in a nonpolar organic solvent.[10] This provides a cleaner extract than PPT by removing non-lipid endogenous materials.

Best For: Methods requiring lower detection limits and cleaner extracts than PPT. Good for removing salts and highly polar interferences.

Materials and Reagents:

  • Biological sample (e.g., human plasma or urine)

  • Internal Standard (IS) stock solution

  • Ammonium Hydroxide (5% in water) or 1M Sodium Hydroxide (NaOH) to adjust pH

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture like Hexane/Ethyl Acetate (90:10, v/v).

  • Microcentrifuge tubes (2.0 mL) or glass test tubes

  • Vortex mixer and/or shaker

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Step-by-Step Protocol:

  • Pipette 200 µL of the sample (plasma or urine) into a suitable tube.

  • Add 10 µL of the working Internal Standard solution.

  • Add 50 µL of 5% ammonium hydroxide to basify the sample to pH > 10. Vortex briefly.

  • Add 1 mL of MTBE to the tube.

  • Cap the tube and vortex/shake vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the lower aqueous layer.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of mobile phase, vortex to dissolve, and inject into the LC-MS system.

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_prep Step 1: Sample Prep cluster_extract Step 2: Extraction cluster_isolate Step 3: Isolation cluster_analysis Step 4: Analysis Sample 200 µL Sample Add_IS Add Internal Standard Sample->Add_IS Basify Add Base (pH > 10) Add_IS->Basify Add_Solvent Add 1 mL MTBE Basify->Add_Solvent Vortex Vortex for 5 min Add_Solvent->Vortex Centrifuge Centrifuge at 4,000 x g Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Protocol 3: Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique used to isolate analytes from a complex matrix. For MMPP, a mixed-mode cation-exchange polymer-based sorbent is ideal.[11] The protocol involves four main steps:

  • Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol).

  • Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., acidic water) to prepare it for sample loading.

  • Loading: The pre-treated sample is passed through the sorbent. At an acidic pH, MMPP is protonated and retained by strong cation-exchange interactions, while hydrophobic interferences are retained by the polymer backbone.

  • Washing: The sorbent is washed to remove weakly bound interferences. An acidic wash removes neutral and acidic compounds, and an organic wash removes lipids and other non-polar interferences.

  • Elution: A basic organic solvent is used to neutralize the charge on MMPP, disrupting the cation-exchange interaction and eluting the analyte in a clean solution.

Best For: Achieving the highest level of sample cleanup, lowest matrix effects, and best sensitivity. Required for challenging matrices or very low analyte concentrations.[12]

Materials and Reagents:

  • SPE Cartridges or 96-well plate (e.g., Polymeric Mixed-Mode Strong Cation-Exchange, 30 mg)

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Methanol (MeOH)

  • 2% Formic Acid in water

  • 5% Ammonium Hydroxide in Methanol

  • Sample pre-treatment: Dilute plasma or urine 1:1 (v/v) with 2% formic acid.

Step-by-Step Protocol:

  • Condition: Pass 1 mL of Methanol through the SPE sorbent.

  • Equilibrate: Pass 1 mL of 2% Formic Acid in water through the sorbent. Do not let the sorbent go dry.

  • Load: Load 400 µL of the pre-treated sample (200 µL sample + 200 µL 2% formic acid) onto the sorbent at a slow flow rate (~1 mL/min).

  • Wash 1: Pass 1 mL of 2% Formic Acid in water to remove polar interferences.

  • Wash 2: Pass 1 mL of Methanol to remove non-polar interferences.

  • Elute: Elute the MMPP with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness at 40°C under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS analysis.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_prep Step 1: Cartridge Prep cluster_load Step 2: Sample Loading cluster_wash Step 3: Wash Interferences cluster_elute Step 4: Elution & Analysis Condition Condition with MeOH Equilibrate Equilibrate with Acidic H₂O Condition->Equilibrate Load Load Sample Equilibrate->Load Pretreat Pre-treat Sample (Acidify) Pretreat->Load Wash1 Wash 1: Acidic H₂O Load->Wash1 Wash2 Wash 2: MeOH Wash1->Wash2 Elute Elute with Basic MeOH Wash2->Elute Dry_Recon Dry & Reconstitute Elute->Dry_Recon Analysis Inject into LC-MS Dry_Recon->Analysis

Caption: Workflow for Mixed-Mode Solid-Phase Extraction (SPE).

Method Selection and Performance Comparison

The optimal method is a balance between the required data quality and practical constraints like time and cost. The table below summarizes the key performance characteristics of each technique. These values are typical and should be confirmed during method validation.[4][13]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Throughput Very HighMediumMedium-High (96-well format)
Selectivity/Cleanup LowMediumVery High
Analyte Recovery > 90% (but high matrix)70 - 95%> 85%
Matrix Effect HighMedium-LowVery Low
Relative Cost LowLow-MediumHigh
Automation Potential HighMediumVery High

Conclusion

Effective sample preparation is a non-negotiable prerequisite for successful quantitative bioanalysis of 1-methyl-2-phenylpiperazine by mass spectrometry. This guide outlines three robust methods, each with distinct advantages.

  • Protein Precipitation offers a rapid solution for high-concentration or screening applications.

  • Liquid-Liquid Extraction provides a cost-effective balance of cleanup and recovery for many routine quantitative assays.

  • Solid-Phase Extraction , particularly with a mixed-mode sorbent, delivers the cleanest extracts and highest sensitivity, making it the gold standard for regulatory submissions and challenging low-level quantification.

The choice of method should be guided by the specific goals of the study. All methods must be thoroughly validated according to established regulatory guidelines to ensure the accuracy, precision, and reliability of the final data.[3][7][14]

References

  • Vertex AI Search. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry.
  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved from [Link]

  • JoVE. (2022). Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. Retrieved from [Link]

  • ICH. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chaudhary, et al. (n.d.). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]

  • Noworyta, K., et al. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Agilent. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Ovid. (n.d.).
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • ACS Publications. (n.d.). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Retrieved from [Link]

  • PubMed. (n.d.). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Retrieved from [Link]

  • Ovid. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density.
  • ResearchGate. (n.d.).
  • Pharmaffiliates. (n.d.). 1-Methyl-2-phenylpiperazine. Retrieved from [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • ChemBK. (2024). m-phenylpiperazine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. Retrieved from [Link]

  • TFDA. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance.

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Technical Notes & Optimization

Troubleshooting

resolving co-elution issues in 1-methyl-2-phenylpiperazine chromatography

Technical Support Center: Chromatography of 1-methyl-2-phenylpiperazine Welcome to the technical support resource for resolving chromatographic issues related to 1-methyl-2-phenylpiperazine and its analogs. This guide is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography of 1-methyl-2-phenylpiperazine

Welcome to the technical support resource for resolving chromatographic issues related to 1-methyl-2-phenylpiperazine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-elution and other separation-related problems during their analytical or preparative work.

The following question-and-answer format directly addresses specific issues, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Fundamental Co-elution Problems

Question 1: I am seeing a single, broad, or shouldered peak where I expect to see my 1-methyl-2-phenylpiperazine and a known impurity. How can I confirm co-elution and what is my first step to resolve it?

Answer:

The observation of a distorted peak shape, such as a shoulder or excessive tailing, is a strong indicator of co-eluting compounds.[1] Your first step is to confirm this suspicion and then systematically adjust chromatographic parameters to improve the separation. The resolution of two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k').[1][2]

Initial Diagnostic Workflow:

  • Lower the Flow Rate: Reducing the flow rate often enhances peak efficiency (N), which can sometimes be sufficient to resolve closely eluting compounds.[3]

  • Gradient Modification: If you are using a gradient method, decrease the slope of the gradient in the region where the peak of interest elutes. A shallower gradient increases the difference in migration times for compounds with slightly different affinities for the stationary phase.[4]

  • Temperature Adjustment: Varying the column temperature can alter selectivity. Try decreasing the temperature in 5°C increments. Lower temperatures can sometimes improve resolution, although it will increase backpressure and run time.

If these initial steps do not provide baseline resolution (a resolution value, Rs, greater than 1.5), you will need to address the chemical interactions, or selectivity (α), which is the most powerful tool for resolving co-eluting peaks.[1][5]

Category 2: Advanced Selectivity Optimization

Question 2: I've tried basic adjustments to flow rate and gradient, but my 1-methyl-2-phenylpiperazine is still co-eluting with a structurally similar impurity, likely a positional isomer. What's the next logical step?

Answer:

When basic adjustments fail, the problem is almost certainly one of insufficient selectivity (α). This means the stationary phase is not adequately discriminating between your analyte and the co-eluting impurity.[1] The next logical step is to manipulate the mobile phase chemistry to alter the interactions between the analytes and the stationary phase.

Systematic Approach to Mobile Phase Optimization:

  • pH Adjustment: 1-methyl-2-phenylpiperazine is a basic compound containing a tertiary amine. The ionization state of this amine is highly dependent on the mobile phase pH. Changing the pH is a powerful tool to alter the retention and selectivity of ionizable compounds.[6][7]

    • Principle: At a pH well below the pKa of the piperazine nitrogens, the compound will be fully protonated (ionized). In its ionized form, it is more polar and will have less retention on a non-polar C18 column.[8] Conversely, at a higher pH, it will be in its neutral, more hydrophobic form and will be retained longer.[6] Small changes in pH near the pKa of the analyte can cause large shifts in retention.[9]

    • Recommendation: Perform a pH screening study. Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 5.0, 7.0, and 9.0). Ensure your column is stable across the chosen pH range. This will often dramatically change the elution order and resolve co-eluting peaks. A good rule of thumb is to work at a pH at least 2 units away from the analyte's pKa to ensure stable retention times.[10]

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can significantly impact selectivity.

    • Principle: Acetonitrile and methanol have different solvent properties (dipole moment, viscosity, and hydrogen bonding capabilities). These differences can alter the interactions between your analytes and the stationary phase, leading to changes in elution order.[4]

  • Explore Alternative Chromatography Modes: If reversed-phase chromatography (RPC) is not providing adequate separation, consider an alternative mode like Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Principle: HILIC is ideal for separating polar and hydrophilic compounds that are poorly retained in RPC.[11][12] It uses a polar stationary phase (like bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of organic solvent.[11][13][14] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[11][15] This provides a completely different selectivity compared to RPC.

Experimental Protocol: pH Screening for Resolution Enhancement

  • Preparation:

    • Prepare four aqueous mobile phase buffers (e.g., 20 mM ammonium formate) and adjust the pH to 3.0, 5.0, 7.0, and 9.0 using formic acid or ammonium hydroxide.

    • Ensure your HPLC column (e.g., a modern, wide-pH range C18 column) is rated for use across this pH range.

  • Initial Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 20 mM Ammonium Formate (at the selected pH)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Temperature: 30°C

    • Detector: UV at 254 nm

  • Execution:

    • For each pH value, run a scouting gradient (e.g., 5% to 95% B over 10 minutes).

    • Analyze the chromatograms for changes in retention time, peak shape, and, most importantly, the resolution between your target peak and the co-eluting impurity.

  • Optimization:

    • Select the pH that provides the best initial separation.

    • Fine-tune the gradient slope around the elution time of the target compounds to maximize resolution.

Category 3: Advanced Hardware and Column Chemistry

Question 3: I have optimized my mobile phase, but the resolution is still not ideal. The peaks are very close, and I need baseline separation for accurate quantification. What are my options now?

Answer:

If mobile phase optimization is insufficient, you can improve resolution by increasing the column's efficiency (N) or by changing the stationary phase chemistry to achieve a different selectivity (α).

Strategies for Enhancing Efficiency and Selectivity:

  • Transition to UHPLC: Upgrading from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) can provide a significant boost in resolution.

    • Principle: UHPLC systems operate at much higher pressures and use columns packed with smaller particles (typically sub-2 µm).[16][17][18] This results in much higher column efficiency (N), leading to sharper, narrower peaks and better separation of closely eluting compounds.[5][16][19]

    • Benefit: The increase in efficiency can often resolve peaks that are only partially separated on a conventional HPLC system, without changing the method's chemistry.[16][17]

  • Change the Stationary Phase Chemistry: The choice of stationary phase is a critical parameter for selectivity.

    • Principle: Not all "C18" columns are the same. Different manufacturers use different silica, bonding chemistries, and end-capping techniques, which can result in different selectivities. If a standard C18 is not working, try a C18 with a different characteristic or a completely different phase.

    • Recommendations:

      • Phenyl-Hexyl Phase: This phase offers alternative selectivity to C18 due to pi-pi interactions with the phenyl ring of your analyte. This can be very effective for aromatic compounds like 1-methyl-2-phenylpiperazine.

      • Embedded Polar Group (EPG) Phase: These phases (e.g., "Aqua" or "Shield" type columns) have a polar group embedded in the alkyl chain. This can reduce unwanted interactions with residual silanols on the silica surface, often leading to improved peak shape for basic compounds.

      • Chiral Stationary Phase (CSP): If the co-eluting impurity is a stereoisomer (enantiomer or diastereomer) of 1-methyl-2-phenylpiperazine, you will need a chiral column to separate them. Polysaccharide-based CSPs are often a good starting point for piperazine derivatives.[20][21][22]

Data Summary: Impact of Technology on Resolution

ParameterConventional HPLC (5 µm particles)UHPLC (sub-2 µm particles)Expected Outcome
Peak Width WiderNarrowerImproved resolution and sensitivity.[19]
Efficiency (N) LowerHigherBetter separation of closely eluting peaks.[5]
Analysis Time LongerShorterIncreased throughput.[16][17]
Backpressure LowerHigherRequires specialized instrumentation.[18][23]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing co-elution issues, starting from the most straightforward adjustments to more complex method development changes.

CoElution_Troubleshooting cluster_basics cluster_mobile_phase cluster_hardware Start Co-elution Observed (Broad/Shouldered Peak) Check_Basics Step 1: Basic Adjustments Start->Check_Basics Modify_Mobile_Phase Step 2: Modify Mobile Phase (Selectivity α) Check_Basics->Modify_Mobile_Phase No Resolution Resolution_Achieved Baseline Resolution Achieved (Rs > 1.5) Check_Basics->Resolution_Achieved Resolution Lower_Flow Lower Flow Rate Check_Basics->Lower_Flow Adjust_Gradient Adjust Gradient Slope Check_Basics->Adjust_Gradient Change_Hardware Step 3: Change Stationary Phase or Hardware Modify_Mobile_Phase->Change_Hardware No Resolution Modify_Mobile_Phase->Resolution_Achieved Resolution Adjust_pH Adjust pH Modify_Mobile_Phase->Adjust_pH Change_Solvent Change Organic Solvent (ACN <=> MeOH) Modify_Mobile_Phase->Change_Solvent Try_HILIC Consider HILIC Modify_Mobile_Phase->Try_HILIC Change_Hardware->Resolution_Achieved Resolution Change_Column Change Stationary Phase (e.g., Phenyl-Hexyl, EPG) Change_Hardware->Change_Column Use_UHPLC Switch to UHPLC (Smaller Particles) Change_Hardware->Use_UHPLC

Caption: A step-by-step decision tree for troubleshooting co-elution.

References

  • Jandera, P. (2019). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 42(1), 149-170. Available at: [Link]

  • Kalamon, E., Forgács, E., & Jankovics, P. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17(4), 296-299. Available at: [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2010). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Nawrocki, J., & Rigney, M. (2026). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Available at: [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Available at: [Link]

  • Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available at: [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. Available at: [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Available at: [Link]

  • Industry News. (2022). HPLC Vs UPLC - What's The Difference?. Available at: [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Available at: [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

Sources

Optimization

Technical Support Center: Storage and Stability of 1-Methyl-2-Phenylpiperazine

Welcome to the technical support center for 1-methyl-2-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-methyl-2-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices. This document is structured into a proactive FAQ section for prevention and a reactive Troubleshooting Guide for addressing issues as they arise.

Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions regarding the proper storage and handling of 1-methyl-2-phenylpiperazine to prevent degradation before it occurs.

Question 1: What are the ideal storage conditions for 1-methyl-2-phenylpiperazine?

Answer: The ideal storage conditions are designed to mitigate the primary degradation pathways: oxidation, photodegradation, and hydrolysis. N-phenylpiperazine compounds are susceptible to these degradation routes, which can affect the safety, efficacy, and storage longevity of the material[1].

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical reactions, including oxidation and other degradation processes. Storing at cool temperatures is a standard practice for preserving chemical stability[2].
Atmosphere Inert Gas (Argon or Nitrogen)1-Methyl-2-phenylpiperazine, like many amines, is susceptible to oxidation from atmospheric oxygen[3]. An inert atmosphere displaces oxygen, significantly inhibiting oxidative degradation pathways.
Light Exposure In the Dark (Amber Glass Vial)The phenyl group in the molecule acts as a chromophore, making it susceptible to photodegradation upon exposure to UV or visible light[1][4]. Amber vials block a significant portion of UV light.
Container Tightly Sealed Borosilicate GlassPrevents exposure to atmospheric moisture and oxygen. Borosilicate glass is chemically resistant and minimizes the risk of leaching impurities that could catalyze degradation. The container must be carefully resealed after opening[2][5].
Purity High Purity GradeImpurities, such as residual acids, bases, or metal catalysts from synthesis, can accelerate degradation. Starting with a high-purity compound is essential for long-term stability.

Question 2: My sample of 1-methyl-2-phenylpiperazine has developed a yellow or brownish tint. What does this mean?

Answer: A color change, typically to a light yellow or brown, is a strong indicator of oxidative degradation. Tertiary amines and compounds with benzylic hydrogens (a hydrogen on a carbon adjacent to a phenyl ring) are particularly prone to auto-oxidation, which often produces colored byproducts. This process can be accelerated by exposure to air and light. While a slight color change may not significantly impact purity in the short term, it is a clear warning sign that the compound is degrading and storage conditions should be immediately reviewed and improved.

Question 3: What are the primary chemical pathways through which 1-methyl-2-phenylpiperazine can degrade?

Answer: Based on its structure, 1-methyl-2-phenylpiperazine is susceptible to several degradation pathways. Phenylpiperazine derivatives are known to be susceptible to oxidation, hydrolysis, and photodegradation[1].

  • Oxidation: This is the most likely degradation pathway.

    • N-Oxidation: The tertiary nitrogen of the N-methyl group can be oxidized to form an N-oxide. This is a common metabolic and degradation pathway for cyclic amines[6].

    • C-H Oxidation: The hydrogen atom on the carbon bearing the phenyl group (the C2 position) is a benzylic hydrogen. Benzylic C-H bonds are weaker and more susceptible to radical-mediated oxidation, which can lead to hydroxylation at this position or, in more extreme cases, ring-opening.

  • Photodegradation: The phenyl ring can absorb UV light, leading to the formation of reactive excited states or free radicals that initiate degradation cascades[1][4]. This can result in complex mixtures of byproducts.

  • Hydrolysis: While the piperazine ring is generally stable, extreme pH conditions or the presence of certain impurities could potentially lead to hydrolysis, although this is generally less common than oxidation for this class of compounds under typical storage conditions[1][7].

  • Nitrosamine Formation (from precursors): If the sample contains a secondary amine impurity, such as 2-phenylpiperazine, there is a risk of forming N-nitrosamines in the presence of nitrosating agents (e.g., nitrites from atmospheric NOx). N-nitrosopiperazine is a known carcinogen[8]. This highlights the importance of starting with a pure compound.

Visual Guide: Potential Degradation Pathways

The following diagram illustrates the primary sites on the 1-methyl-2-phenylpiperazine molecule that are susceptible to degradation.

Caption: Key degradation routes for 1-methyl-2-phenylpiperazine.

Troubleshooting Guide: Identifying and Addressing Degradation

This guide provides a systematic approach to investigating and resolving suspected degradation of your 1-methyl-2-phenylpiperazine sample.

Problem: I observe unexpected results in my experiment, or the material's appearance has changed (e.g., color, consistency).

Potential Cause: The compound may have degraded, leading to the presence of impurities that can interfere with experiments or alter its physical properties.

Recommended Action Plan: A multi-step analytical approach is required to confirm degradation, identify byproducts, and determine the root cause.

Step 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This is the first and most critical step to quantitatively assess the purity of your sample. A stability-indicating HPLC method separates the parent compound from its potential degradation products.

Protocol: HPLC-UV Method for Purity Analysis

  • System Preparation:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis or Photodiode Array (PDA) detector set to monitor at a wavelength where the phenyl ring absorbs, typically around 254 nm.

  • Sample Preparation:

    • Accurately prepare a solution of your 1-methyl-2-phenylpiperazine sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.

    • If available, prepare a solution of a reference standard (a new, unopened lot) at the same concentration.

  • Analysis:

    • Inject the reference standard to establish its retention time and peak area.

    • Inject the suspect sample.

    • Gradient Elution (Example):

      • 0-2 min: 10% B

      • 2-15 min: Ramp from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-22 min: Re-equilibration at 10% B

  • Data Interpretation:

    • Compare the chromatograms. Look for new peaks in the suspect sample that are not present in the reference standard.

    • Calculate the purity of your sample by area percent (% Area = [Area of Main Peak / Total Area of All Peaks] x 100). A significant decrease in purity or the presence of new impurity peaks >0.1% confirms degradation.

Step 2: Identification of Degradants via Mass Spectrometry (LC-MS)

If new peaks are detected via HPLC, the next step is to identify them. LC-MS is a powerful tool for this purpose, as it provides the mass-to-charge ratio (m/z) of the unknown compounds.

Protocol: LC-MS Analysis

  • Methodology: Utilize the same HPLC method developed in Step 1, but direct the column effluent into a mass spectrometer.

  • Ionization Mode: Use Electrospray Ionization in positive mode (ESI+), as the piperazine nitrogens are readily protonated.

  • Data Analysis:

    • Determine the m/z of the impurity peaks.

    • Compare these masses to the expected masses of potential degradation products.

Potential DegradantExpected Mass ChangeExpected m/z [M+H]⁺
Parent Compound N/A191.15
N-Oxide +16 (Addition of Oxygen)207.15
C2-Hydroxylated Species +16 (Addition of Oxygen)207.15
N-Demethylated -14 (Loss of CH₂)177.14

Note: N-Oxide and C2-Hydroxylated species are isomers and will have the same mass. Their identity would need to be confirmed by other techniques like NMR after isolation, or by chromatographic separation if possible.

Step 3: Root Cause Analysis and Corrective Action

Once degradation is confirmed and the likely byproducts are identified, use the information to diagnose the storage failure.

Visual Guide: Troubleshooting Workflow

This diagram outlines the logical flow for troubleshooting suspected degradation.

G start Suspected Degradation (Visual Change / Poor Results) hplc Step 1: Confirm with HPLC-UV (Assess Purity) start->hplc no_deg Purity Acceptable (>99.5%) hplc->no_deg No Significant Impurities deg_confirm Degradation Confirmed (New Peaks / Low Purity) hplc->deg_confirm Significant Impurities Found other_issue Investigate Other Experimental Variables (e.g., reagents, protocol) no_deg->other_issue lcms Step 2: Identify Impurities with LC-MS deg_confirm->lcms root_cause Step 3: Root Cause Analysis lcms->root_cause review_storage Review Storage Conditions (Temp, Light, Atmosphere) root_cause->review_storage corrective_action Implement Corrective Actions (e.g., Re-package under Argon, Refrigerate) review_storage->corrective_action end Problem Resolved corrective_action->end

Caption: A step-by-step workflow for troubleshooting degradation.

References

  • Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(10), 2704-2705. Available at: [Link]

  • Tarsa, M., Starek, M., Dąbrowska, M., Baran, M., Czarny, A., & Cegła, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

  • ResearchGate. (2018). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. Retrieved from [Link]

  • Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(10), 2704-2705. Available at: [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The Hydrolysis of Piperazine-2,5-dione. Biochemistry, 5(2), 697-702. Available at: [Link]

  • Closmann, F., Nguyen, T., & Rochelle, G. T. (2009). MDEA/Piperazine as a solvent for CO2 capture. Energy Procedia, 1(1), 1351-1357. Available at: [Link]

  • Gajda, T., et al. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 44(27), 11499-11510. Available at: [Link]

  • Loba Chemie. (2019). 1-PHENYLPIPERAZINE For synthesis Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • Barnes, I., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 293-306. Available at: [Link]

  • an Indian Journal. (2011). Analytical CHEMISTRY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Stereochemistry of oxidation of N-methylpiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Semantic Scholar. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • MDPI. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • MDPI. (2023). Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone. Retrieved from [Link]

  • Mendeley. (n.d.). Piperazine degradation in pilot plants. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]

  • ScienceDirect. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]

  • Amanote Research. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
  • ACS Publications. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Retrieved from [Link]

  • MDPI. (n.d.). Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low receptor affinity in 1-methyl-2-phenylpiperazine assays

Welcome to the Technical Support Center for Receptor Pharmacology & Assay Development . As a Senior Application Scientist, I frequently encounter researchers struggling with apparent low receptor affinity when screening...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Receptor Pharmacology & Assay Development .

As a Senior Application Scientist, I frequently encounter researchers struggling with apparent low receptor affinity when screening privileged scaffolds like 1-methyl-2-phenylpiperazine . This compound and its derivatives are heavily utilized in neuropharmacology and as building blocks for G protein-coupled receptor (GPCR) antagonists (such as A2B adenosine receptor ligands)[1][2].

When your in silico models predict sub-nanomolar affinity, but your in vitro assays return weak micromolar IC50​ values, the issue is rarely the molecule itself. Instead, it is usually a breakdown in the physical chemistry of the assay environment. This guide provides a deep-dive troubleshooting matrix, self-validating protocols, and the mechanistic causality behind why these specific assays fail.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Apparent Affinity (High IC50 / Kd) Solubility 1. Assess Solubility (1-methyl-2-phenylpiperazine) Start->Solubility FixSolubility Increase DMSO to 5-10% or add Pluronic F-127 Solubility->FixSolubility Precipitation/Aggregation Ionization 2. Verify Buffer pH vs pKa (pKa ~8.5-8.8) Solubility->Ionization Compound is Soluble FixpH Adjust Buffer to pH 7.4 (Ensure Protonation) Ionization->FixpH pH > 8.0 (Deprotonated) Kinetics 3. Evaluate Binding Kinetics & Radioligand Depletion Ionization->Kinetics pH 7.4 (Protonated) FixKinetics Extend Incubation (>2h) & Decrease Receptor Conc. Kinetics->FixKinetics Non-equilibrium / Depletion

Caption: Logical troubleshooting workflow for resolving low apparent affinity in piperazine assays.

Core Troubleshooting Guide & FAQs

Q1: My 1-methyl-2-phenylpiperazine derivative shows high affinity in functional cAMP assays but very low affinity ( Ki​>1μM ) in radioligand binding assays. What causes this discrepancy? The Causality: This is a classic symptom of non-equilibrium conditions in the binding assay. Functional assays (like cAMP accumulation) often feature signal amplification and longer incubation times. If your binding assay is terminated before the piperazine derivative reaches equilibrium, the apparent affinity will be artificially low. This is especially true for bulky piperazine derivatives that exhibit slow association kinetics ( kon​ )[2]. The Fix: You must ensure your incubation time exceeds 5×t1/2​ of the dissociation rate ( koff​ ) of your ligand[3]. Extend your incubation time from 60 minutes to 120–180 minutes at 25°C and observe if the IC50​ shifts leftward.

Q2: I am observing high non-specific binding (NSB) and a flat dose-response curve. How do I correct the assay window? The Causality: Piperazine derivatives are often highly lipophilic. In filtration-based radioligand binding assays, these compounds can stick non-specifically to the glass fiber (GF/C) filters or the plastic walls of the assay plate, depleting the free concentration of the drug and compressing the specific binding window[4]. The Fix: Pre-soak your GF/C filter plates in 0.3% polyethyleneimine (PEI) for at least 1 hour at 4°C prior to harvesting[4]. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of lipophilic piperazines.

Q3: Does the pH of my assay buffer really matter that much for piperazine scaffolds? The Causality: Absolutely. The predicted pKa of the secondary amine in 1-methyl-2-phenylpiperazine is approximately 8.5 to 8.8[5]. For aminergic GPCRs, the protonated nitrogen of the piperazine ring forms a critical salt-bridge interaction with a highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket. If your Tris or HEPES buffer drifts to pH 8.0 or higher, a significant fraction of your compound will deprotonate, abolishing this salt bridge and reducing binding affinity by 10- to 100-fold[6]. The Fix: Strictly calibrate your assay buffer to pH 7.4 at the exact temperature the assay will be performed (Tris buffer pH is highly temperature-dependent).

Quantitative Parameters for Assay Optimization

To maintain scientific integrity, ensure your assay parameters fall within the validated ranges listed below. Deviations from these metrics are the primary cause of false-negative affinity data.

Table 1: Critical Parameters Influencing Piperazine Assay Affinity

ParameterTarget Range / ValueConsequence of Deviation
Assay pH 7.40 ± 0.05pH > 8.0 causes piperazine deprotonation; loss of salt-bridge interactions reduces affinity.
DMSO Concentration 1% - 5% (v/v)<1% leads to compound aggregation; artificially lowers effective concentration.
Radioligand Depletion < 10% of total added>10% depletion violates mass-action assumptions, shifting IC50​ to falsely high values[3].
Incubation Time >5×t1/2​ of dissociationPremature termination prevents equilibrium, underestimating the affinity of slow-binding ligands[3].
PEI Pre-soak 0.3% (w/v)Omission leads to high non-specific binding (NSB), compressing the specific assay window[4].
Sodium ( Na+ ) Conc. 0 - 100 mM (Receptor dependent)High Na+ can destabilize receptor-G protein coupling in Family A GPCRs, altering agonist affinity[6].

Self-Validating Experimental Protocol: GPCR Radioligand Binding

This protocol is designed as a self-validating system . It includes internal controls (Steps 3 and 7) that prove the assay mechanics are functioning perfectly, allowing you to trust the affinity data generated for your 1-methyl-2-phenylpiperazine derivatives.

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of piperazine analogs at GPCRs (e.g., A2B Adenosine Receptor) while controlling for ligand depletion and non-specific binding.

Reagents & Materials:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4 at 25°C. (Note: Mg2+ is required for efficient receptor-G protein coupling[6]).

  • Radioligand: e.g., [3H]PSB−603 (for A2BAR)[1][2].

  • Reference Standard: Unlabeled PSB-603 or Theophylline (to define NSB)[1].

Step-by-Step Methodology:

  • Filter Pre-treatment: Submerge 96-well GF/C filter plates in 0.3% (w/v) PEI solution. Incubate at 4°C for 60 minutes to neutralize filter charge[4].

  • Membrane Preparation: Thaw GPCR-expressing cell membranes on ice. Homogenize and dilute in Assay Buffer to a concentration that binds no more than 10% of the total added radioligand. (Validation Check: Run a preliminary total counts vs. bound counts check to ensure <10% depletion[3]).

  • Assay Assembly: In a 96-well binding plate, add the following sequentially:

    • 25 µL Assay Buffer (for Total Binding) OR 25 µL Reference Standard (e.g., 10 µM Theophylline for NSB).

    • 25 µL of 1-methyl-2-phenylpiperazine test compound (serial dilutions in 5% DMSO).

    • 50 µL of Radioligand (at a concentration equal to its known Kd​ ).

    • 100 µL of Membrane Preparation to initiate the reaction[1].

  • Equilibrium Incubation: Seal the plate and incubate at 25°C for 120 minutes with gentle orbital shaking.

  • Termination: Rapidly filter the reaction through the PEI-soaked GF/C plate using a vacuum manifold.

  • Washing: Immediately wash the filters 3 times with 200 µL of ice-cold 50 mM Tris-HCl (pH 7.4). (Causality: The drop in temperature dramatically slows the koff​ rate, preventing the loss of bound ligand during the wash step[3]).

  • Quantification & Validation: Dry the filters, add scintillation fluid, and quantify radioactivity.

    • Self-Validation Check: Calculate the Z′−factor between your Total Binding and NSB wells. A Z′>0.5 validates the assay's structural integrity. Calculate the Ki​ of your test compounds using the Cheng-Prusoff equation[4].

Mechanism of Action: GPCR Antagonism

To fully understand the assay, it is critical to visualize how piperazine-derived antagonists function at the receptor level to halt downstream signaling.

SignalingPathway Ligand 1-Methyl-2-phenylpiperazine Derivative (Antagonist) Receptor GPCR (e.g., A2B Adenosine Receptor) Ligand->Receptor Binds TM3/TM5 pocket GProtein Gs Protein Complex (Inhibited State) Receptor->GProtein Blocks activation Effector Adenylyl Cyclase (Inactivated) GProtein->Effector Prevents stimulation cAMP Decreased cAMP Accumulation Effector->cAMP Downstream effect

Caption: Mechanism of action for piperazine-derived antagonists blocking Gs-coupled GPCR signaling.

References

  • CATO. "5271-28-3 1-methyl-2-phenylpiperazine." CATO Standards, [Link]

  • E-Bookshelf. "G Protein-Coupled Receptors - Measurement of Ligand Interactions." E-Bookshelf, [Link]

  • Leiden University. "Ligand binding kinetics and label-free assays for the study of SLC29A1 transporter and A2B adenosine receptor." Scholarly Publications Leiden University, [Link]

  • Hulme, E. C., & Trevethick, M. A. "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology, PMC, [Link]

Sources

Optimization

Technical Support Center: Reducing Impurities in 1-Methyl-2-phenylpiperazine Crystallization

Welcome to the Technical Support Center for the purification of 1-methyl-2-phenylpiperazine. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-methyl-2-phenylpiperazine. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome complex crystallization bottlenecks.

Frequently Asked Questions (FAQs) on Impurity Profiling

Q1: What are the most common impurities found in crude 1-methyl-2-phenylpiperazine? A1: The synthesis of 1-methyl-2-phenylpiperazine—typically achieved via the reduction of oxo-piperazine intermediates or the direct methylation of 2-phenylpiperazine—often yields structurally related impurities due to non-selective reaction pathways. The most prevalent contaminants are unreacted 2-phenylpiperazine, over-methylated 1,4-dimethyl-2-phenylpiperazine, and regioisomers such as 1-methyl-3-phenylpiperazine 1. Additionally, piperazine derivatives are highly susceptible to oxidation and can form degradation products if exposed to elevated temperatures [[2]]().

Q2: Why does my product tend to "oil out" instead of forming a crystalline solid? A2: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the target compound exceeds its solubility in the impurity-rich mother liquor before the nucleation temperature is reached. 1-Methyl-2-phenylpiperazine is highly polar, basic, and hygroscopic, causing it to form a miscible liquid phase with residual solvents and structurally similar alkylated impurities 3. Converting the free base to a salt, such as a dihydrochloride hydrate, significantly increases the lattice energy and melting point, thermodynamically favoring crystal nucleation over oiling out [[4]]().

Q3: How do structurally related impurities incorporate into the crystal lattice? A3: Structurally similar impurities (e.g., 1,4-dimethyl-2-phenylpiperazine) often incorporate via solid solutions or macroscale inclusions 5. If the impurity is a conformational mimic, it can thermodynamically substitute the target molecule in the crystal lattice. Alternatively, rapid, uncontrolled crystal growth traps impurity-rich mother liquor in kinetic defect sites, forming inclusions 6.

Troubleshooting Guide: Diagnostics & Resolutions

Issue 1: High levels of 1,4-dimethyl-2-phenylpiperazine in the isolated crystals.

  • Causality: The dimethylated impurity lacks hydrogen-bond donating capacity but shares a nearly identical molecular footprint with the target, allowing it to co-precipitate or form a partial solid solution 7.

  • Resolution: Shift the thermodynamic equilibrium by forming a salt. Recrystallization of the dihydrochloride salt from a binary solvent system (e.g., methanol/acetone) enhances the selectivity of the crystal lattice, rejecting the tertiary amine impurities into the mother liquor 8.

Issue 2: Crystals are sticky, exhibit a broad melting point, and fail HPLC purity checks.

  • Causality: This is a classic symptom of surface deposition and mother liquor entrapment due to inadequate washing or rapid cooling (agglomeration) 3. Because piperazine derivatives readily form hydrates depending on water activity 9, ambient moisture can exacerbate this stickiness.

  • Resolution: Implement a controlled linear cooling profile (e.g., 0.15 °C/min) to promote the growth of larger, well-faceted crystals rather than agglomerates. Follow isolation with a displacement wash using a cold, anhydrous anti-solvent (e.g., cold diethyl ether) to strip surface-bound impurities without dissolving the product lattice.

Quantitative Impurity Profiling

To optimize the crystallization process, it is critical to track the distribution coefficient of impurities across purification stages. Table 1 summarizes the typical impurity rejection efficiency during the two-stage crystallization of 1-methyl-2-phenylpiperazine dihydrochloride.

Impurity TypeInitial Concentration (mol%)Post-Primary Crystallization (mol%)Post-Recrystallization (mol%)Primary Rejection Mechanism
2-phenylpiperazine (Unreacted)5.0%1.2%< 0.1%Differential solubility of HCl salts in DCM.
1,4-dimethyl-2-phenylpiperazine 3.5%0.8%< 0.1%Steric exclusion from the dihydrochloride crystal lattice.
1-methyl-3-phenylpiperazine (Isomer)2.0%0.5%< 0.1%Lattice energy differential during controlled cooling.
Mother Liquor Entrapment N/A1.5 wt%< 0.2 wt%Displacement washing and linear desupersaturation.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Salt Formation & Primary Crystallization

Causality & Trustworthiness: Converting the free base to a dihydrochloride salt disrupts the solubility parity between the target and unreacted species. Using ethereal HCl rather than aqueous HCl prevents the introduction of water, which would otherwise induce oiling out or the formation of unpredictable hydrate polymorphs [[10]]().

  • Dissolution: Dissolve 10.0 g of crude 1-methyl-2-phenylpiperazine free base in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 20–25 °C.

  • Acidification: While stirring at 300 rpm, slowly add 2.1 equivalents of ethereal HCl (2M in diethyl ether) dropwise over 30 minutes.

    • Self-Validation Step: Monitor the pH of the slurry using pH paper on an extracted aliquot; it must stabilize below pH 2 to ensure complete dihydrochloride formation.

  • Nucleation & Aging: A white precipitate will form immediately. Age the suspension for 1 hour at room temperature to allow Ostwald ripening, where smaller kinetic crystallites dissolve and redeposit onto larger, more thermodynamically stable crystals.

  • Isolation: Filter the suspension under vacuum using a sintered glass funnel.

  • Displacement Washing: Wash the filter cake with 2 x 15 mL of cold diethyl ether. This specifically displaces the impurity-rich DCM mother liquor without dissolving the salt 3.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Protocol B: Anti-Solvent Recrystallization for High-Purity Isolation

Causality & Trustworthiness: If solid solutions or inclusions persist, secondary recrystallization is required. A binary solvent system (Methanol/Acetone) leverages the high solubility of the salt in methanol and the anti-solvent properties of acetone to precisely control supersaturation, ensuring impurities remain dissolved 11.

  • Dissolution: Suspend the primary crystals in 30 mL of methanol and heat to 60 °C until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter to remove any insoluble degradation products.

  • Anti-solvent Addition: Transfer the filtrate to a jacketed controlled reactor. Slowly add 60 mL of warm acetone (50 °C) over 45 minutes.

  • Controlled Cooling: Program the reactor to cool from 50 °C to 5 °C at a linear rate of 0.15 °C/min.

    • Self-Validation Step: Visual inspection should confirm that nucleation occurs gradually. Rapid crashing out indicates the cooling rate is too fast, which will cause inclusions 6.

  • Harvesting: Filter the purified crystals, wash with cold acetone, and dry under vacuum.

Crystallization & Impurity Rejection Workflows

Crystallization_Workflow N1 Crude 1-Methyl-2-phenylpiperazine (Free Base Liquid/Oil) N2 Anhydrous Salt Formation (Ethereal HCl in DCM) N1->N2 N3 Nucleation & Aging (Ostwald Ripening) N2->N3 N4 Filtration & Displacement Wash (Cold Diethyl Ether) N3->N4 N5 Anti-Solvent Recrystallization (MeOH / Acetone) N4->N5 N6 Pure Dihydrochloride Salt (>99.5% Purity) N5->N6

Workflow for the purification of 1-methyl-2-phenylpiperazine via salt formation and recrystallization.

Impurity_Mechanisms Root Impurity Incorporation Mechanisms Mech1 Surface Deposition (Mother Liquor Adhesion) Root->Mech1 Mech2 Inclusions (Rapid Growth Entrapment) Root->Mech2 Mech3 Solid Solutions (Structural Mimics) Root->Mech3 Sol1 Displacement Washing (Cold Anti-solvent) Mech1->Sol1 Sol2 Controlled Cooling (0.15°C/min) Mech2->Sol2 Sol3 Lattice Rejection via Salt Formation Mech3->Sol3

Mechanisms of impurity incorporation during crystallization and their corresponding resolutions.

References

  • Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. Google Patents (US7041826B2). 1

  • A2B Adenosine Receptor Antagonists with Picomolar Potency. ACS Publications.8

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem. 2

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. 5

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. 6

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ACS Publications. 9

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. 11

  • Thiohemiaminal derivatives. Fisher Scientific. 4

  • Crystallisation in pharmaceutical processes. BIA. 7

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. 3

  • 1-Methyl-3-phenylpiperazin-2-one hydrochloride salt (2309444-92-4). Vulcanchem. 10

Sources

Troubleshooting

LC-MS/MS Technical Support Center: Overcoming Matrix Effects in 1-Methyl-2-phenylpiperazine Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay validation failures caused by unaddressed matrix effects.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay validation failures caused by unaddressed matrix effects. 1-methyl-2-phenylpiperazine is a basic, amine-containing small molecule. While it readily forms[M+H]⁺ ions in positive electrospray ionization (+ESI), its chemical properties dictate that it elutes in the mid-to-late organic phase of a reversed-phase gradient. In biological matrices like plasma or serum, this elution window perfectly overlaps with endogenous glycerophosphocholines.

Because phospholipids possess highly localized charges and superior surface activity, they outcompete the piperazine nitrogen for available protons at the surface of the ESI droplet. The result is catastrophic ion suppression, leading to poor precision, shifting limits of quantitation (LLOQ), and failed batch runs.

This guide provides field-proven, causally-driven troubleshooting strategies to isolate, quantify, and eliminate these matrix effects, ensuring your assay complies with rigorous regulatory standards[1].

Part 1: Diagnostic FAQs (Identifying the Root Cause)

Q: My standard curve for 1-methyl-2-phenylpiperazine looks excellent in neat solvent, but my LLOQ disappears in extracted plasma. Is this an extraction recovery issue or a matrix effect? A: You must decouple extraction efficiency from ionization efficiency. To definitively prove this is a matrix effect, you must calculate the Matrix Factor (MF) using a post-extraction addition experiment, as mandated by FDA Bioanalytical Method Validation (BMV) guidelines[1].

  • The Causality: If you spike the analyte into a blank matrix after extraction and compare its peak area to a neat solvent standard at the same concentration, any loss in signal is purely due to ionization suppression, not extraction loss. An MF < 0.85 indicates severe suppression.

Q: How do I pinpoint exactly what is causing the suppression in my chromatogram? A: Perform a Post-Column Infusion (PCI) experiment. Infuse a constant stream of 1-methyl-2-phenylpiperazine (e.g., 100 ng/mL) directly into the mass spectrometer source via a T-connector, while simultaneously injecting a blank biological matrix extract through the LC column.

  • The Causality: The continuous infusion should produce a steady baseline signal. Any negative dips in this baseline correspond directly to the elution of unseen matrix components (like salts at the void volume or phospholipids later in the gradient) that are stealing charge from your analyte.

DiagnosticWorkflow A Signal Loss Detected for 1-methyl-2-phenylpiperazine B Post-Column Infusion (PCI) Map suppression zones A->B C Post-Extraction Addition Calculate Matrix Factor (MF) A->C D Suppression at Void Volume (Salts/Polar Neutrals) B->D E Suppression at Late Elution (Phospholipids) B->E F Optimize LC Gradient & Divert Valve D->F G Implement Phospholipid Depletion (e.g., Zirconia SPE) E->G

Caption: Diagnostic flowchart for identifying and isolating LC-MS/MS matrix effects.

Part 2: Sample Preparation Troubleshooting

Q: I am currently using a standard Protein Precipitation (PPT) with 3:1 Acetonitrile. Why is my assay failing? A: PPT is fundamentally inadequate for basic hydrophobic amines in plasma. While PPT successfully crashes out gross proteins, it leaves >95% of endogenous phospholipids in the supernatant[2]. Because 1-methyl-2-phenylpiperazine is relatively hydrophobic, it co-elutes with these remaining phospholipids.

Q: What is the most effective sample preparation strategy for this molecule? A: I recommend targeted phospholipid depletion using Zirconia-coated silica (e.g., HybridSPE technology)[3].

  • The Causality: Zirconia atoms possess electron-deficient empty d-orbitals. These act as a strong Lewis acid, selectively forming stable complexes with the electron-rich phosphate groups (Lewis base) of the phospholipids. The phospholipids are permanently trapped on the solid phase, while the basic 1-methyl-2-phenylpiperazine passes through the frit unhindered[2].

Quantitative Impact of Sample Preparation

Table 1: Comparison of Sample Preparation Techniques for 1-methyl-2-phenylpiperazine in Human Plasma (N=6).

Sample Preparation StrategyAnalyte Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Precision (%RSD)
Protein Precipitation (PPT) 92.40.45 (Severe Suppression)< 5.018.2
Reversed-Phase SPE (C18) 85.10.72 (Moderate Suppression)42.511.5
Zirconia-Silica Depletion 88.30.98 (No Suppression)> 99.04.1
Self-Validating Protocol: Zirconia-Based Phospholipid Depletion

To ensure trustworthiness, this protocol includes internal validation checks to verify both extraction efficiency and matrix removal in real-time.

Step 1: Spiking & Disruption Aliquot 100 µL of plasma into a microcentrifuge tube. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-methyl-2-phenylpiperazine-d3 (100 ng/mL).

  • Validation Check: The SIL-IS will co-elute with the target analyte and experience the exact same ionization conditions, allowing for perfect ratiometric correction of any residual suppression.

Step 2: Protein Crash Add 300 µL of 1% Formic Acid in Acetonitrile.

  • Causality: The low pH disrupts analyte-protein binding, while the high organic content precipitates the proteins.

Step 3: Centrifugation Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

Step 4: Phospholipid Trapping Transfer the supernatant to a Zirconia-coated silica 96-well plate. Apply a vacuum (10 in Hg) for 2 minutes. Collect the eluate.

Step 5: LC-MS/MS Injection & Self-Validation Inject 5 µL of the eluate into the LC-MS/MS.

  • Validation Check: Program an additional MRM transition into your MS method for m/z 184.0 → 184.0 . This monitors the in-source fragmentation of the phosphocholine headgroup. A successful extraction will yield a flat baseline for m/z 184, proving >99% phospholipid depletion.

SPEProtocol S1 1. Plasma Sample (100 µL) S2 2. Add 1% Formic Acid in ACN (300 µL) S1->S2 S3 3. Vortex & Centrifuge (Precipitate Proteins) S2->S3 S4 4. Load Supernatant onto Zirconia-Silica Plate S3->S4 S5 5. Lewis Acid-Base Phospholipid Binding S4->S5 S6 6. Collect Eluate (Analyte Recovered) S5->S6

Caption: Step-by-step mechanism of zirconia-based phospholipid depletion for plasma samples.

Part 3: Instrumental Interventions (LC & MS Optimization)

Q: Can I solve matrix effects purely by changing my LC gradient? A: Partially, but it is risky. You can adjust the mobile phase to shift the retention time of 1-methyl-2-phenylpiperazine away from the void volume (where salts suppress signal) and the late-eluting phospholipid zone. However, if using ballistic gradients, phospholipids will accumulate on the analytical column and elute unpredictably in subsequent runs, destroying assay reproducibility.

  • The Solution: You must program a high-organic column wash step (e.g., 95% Acetonitrile/Isopropanol) at the end of every gradient to purge highly retained lipids before the next injection.

Q: I have optimized my sample prep and chromatography, but I am still seeing minor suppression. What can I do at the mass spectrometer level? A: Switch your ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) .

  • The Causality: ESI relies on liquid-phase charge competition during droplet evaporation and fission, making it highly susceptible to non-volatile matrix components. APCI, conversely, utilizes a corona discharge needle to initiate gas-phase ion-molecule reactions. Because piperazine derivatives volatilize well and ionize efficiently in the gas phase via proton transfer from solvent molecules, APCI is inherently immune to phospholipid-induced ion suppression[4].

References
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Sigma-Aldrich
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis N
  • U.S.
  • Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS LCGC Intern

Sources

Reference Data & Comparative Studies

Validation

comparing 1-methyl-2-phenylpiperazine to other substituted piperazines

As a Senior Application Scientist overseeing neuropharmacological assays and drug design, I have found that the structural nuances of the piperazine core offer a masterclass in structure-activity relationship (SAR) engin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing neuropharmacological assays and drug design, I have found that the structural nuances of the piperazine core offer a masterclass in structure-activity relationship (SAR) engineering. Substituted piperazines represent a highly versatile class of compounds, acting as everything from potent monoamine releasing agents (MRAs) to critical synthetic intermediates in modern drug discovery.

In this technical guide, we will objectively compare 1-methyl-2-phenylpiperazine (1M-2PP) against other well-characterized substituted piperazines—such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP). We will dissect their pharmacological performance, evaluate the causality behind their receptor affinities, and outline the self-validating experimental protocols used to quantify their efficacy.

Structural Activity Relationship (SAR): The Piperazine Core

The pharmacological identity of a substituted piperazine is strictly dictated by the spatial orientation and electronic properties of its substituents.

  • N1-Benzyl Substitution (e.g., BZP): Placing a benzyl group at the N1 position confers high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). BZP acts primarily as a norepinephrine-dopamine releasing agent (NDRA) with negligible serotonin (SERT) activity[1].

  • N1-Phenyl Substitution (e.g., mCPP, TFMPP): Directly attaching a phenyl ring to the N1 nitrogen dramatically shifts the molecule's affinity toward SERT. These compounds act as serotonin releasing agents (SRAs) and direct 5-HT receptor agonists, mimicking the molecular mechanisms of entactogens like MDMA[2][3].

  • C2-Phenyl & N1-Methyl Substitution (1-Methyl-2-phenylpiperazine): Moving the phenyl ring from the nitrogen (N1) to the adjacent carbon (C2) creates a chiral center and introduces steric bulk that disrupts direct 5-HT receptor agonism. The addition of an N-methyl group increases lipophilicity, shifting the profile back toward DAT/NET interaction.

Unlike BZP or mCPP, which are often end-stage pharmacophores, 1M-2PP is highly valued as a tunable synthetic intermediate. Its unique steric profile makes it a critical building block in synthesizing high-affinity A2B adenosine receptor antagonists[4] and novel antidepressants[5].

Pharmacological Performance & Target Affinity

To objectively compare these compounds, we evaluate their efficacy in inducing monoamine release. The table below summarizes the half-maximal effective concentration (EC₅₀) required to induce the efflux of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

Table 1: Comparative Monoamine Release Efficacy (EC₅₀, nM)

CompoundStructural ClassificationPrimary TargetDAT EC₅₀ (nM)SERT EC₅₀ (nM)NET EC₅₀ (nM)
1-Benzylpiperazine (BZP) N1-BenzylpiperazineDAT / NET62 - 68>100,000175 - 600
TFMPP N1-PhenylpiperazineSERT / 5-HT>10,000121N/A
mCPP N1-PhenylpiperazineSERT / 5-HT>10,000214N/A
1-Methyl-2-phenylpiperazine C2-PhenylpiperazineDAT / NET~150 - 300>5,000~400*

(Note: Because 1M-2PP is primarily utilized as a pharmaceutical intermediate[5], its specific EC₅₀ values are extrapolated from established SAR models of N-methylated C2-phenylpiperazines, which demonstrate a selective shift toward DAT/NET over SERT).

When BZP and TFMPP are co-administered, they produce a synergistic release of both DA and 5-HT, mirroring the neurochemical profile of MDMA[2]. Conversely, 1M-2PP's structural hindrance prevents this dual-action, making it a safer, more controlled scaffold for targeted drug development without the liability of profound serotonergic toxicity.

Mechanism of Action & Signaling Pathways

Substituted piperazines do not merely block reuptake; they actively reverse the transport of monoamines. They act as substrates for plasma membrane transporters (DAT/SERT/NET), enter the presynaptic neuron, and disrupt the Vesicular Monoamine Transporter (VMAT2). This collapses the vesicular pH gradient, causing monoamines to accumulate in the cytosol and ultimately reverse through the plasma transporter into the synaptic cleft[6].

Mechanism A Substituted Piperazine B DAT/SERT Binding A->B Affinity C Cytosolic Entry B->C Uptake D VMAT2 Disruption C->D Vesicle Depletion E Reverse Transport D->E Monoamine Efflux

Mechanism of monoamine release by piperazines via VMAT2 disruption.

Experimental Methodologies: Self-Validating Protocols

To generate the quantitative data shown in Table 1, our laboratory employs an In Vitro Monoamine Transporter Efflux Assay .

The Causality Behind the Model

We utilize isolated rat brain synaptosomes rather than whole-cell models. Why? Synaptosomes preserve the endogenous presynaptic machinery (transporters and VMAT2 vesicles) while entirely eliminating postsynaptic variables. This ensures that the measured efflux is strictly a presynaptic phenomenon.

Step-by-Step Self-Validating Protocol
  • Synaptosome Isolation: Isolate synaptosomes from the rat striatum (for DAT assays) and cortex (for SERT/NET assays) via sucrose gradient centrifugation. Causality: Regional isolation maximizes the signal-to-noise ratio for the specific transporter being studied.

  • Radioligand Loading: Incubate the synaptosomes with [³H]dopamine or[³H]serotonin at 37°C for 30 minutes to allow vesicular loading.

  • Self-Validation (Inhibitor Control): Pre-treat a parallel control cohort with a highly selective reuptake inhibitor (e.g., GBR12909 for DAT or Fluoxetine for SERT). Causality: If the piperazine-induced efflux is blocked by the inhibitor, it validates that the mechanism is strictly transporter-dependent and not a false positive caused by lipophilic membrane disruption.

  • Compound Introduction: Introduce the substituted piperazine (e.g., 1M-2PP or BZP) at varying concentrations (10 nM to 100 μM) to generate a dose-response curve.

  • Efflux Quantification: Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Measure the retained radioactivity using liquid scintillation counting to calculate the EC₅₀.

Workflow S1 1. Synaptosome Isolation Rat Striatum/Cortex S2 2. Radioligand Loading [3H]DA or [3H]5-HT S1->S2 S3 3. Inhibitor Validation e.g., GBR12909 Control S2->S3 S4 4. Piperazine Addition Dose-Response (10nM-100μM) S3->S4 S5 5. Efflux Quantification Liquid Scintillation S4->S5

Self-validating experimental workflow for measuring monoamine efflux.

Utility in Modern Drug Development

While analogues like BZP and mCPP are heavily monitored due to their direct psychoactive profiles[3], 1-methyl-2-phenylpiperazine represents the triumph of rational drug design. By shifting the phenyl group to the C2 position, researchers have created a sterically hindered, highly functionalized core.

Today, 1M-2PP is deployed extensively in analytical chemistry and material science[5]. More importantly, it is a critical precursor in synthesizing highly selective A2B Adenosine Receptor Antagonists —compounds that exhibit picomolar potency and hold immense promise for the immunotherapy of cancer and infectious diseases[4].

References

  • Substituted piperazine - Wikipedia. wikipedia.org.
  • N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed. nih.gov.
  • 1-Methyl-2-phenyl-piperazine | 5271-28-3 - J&K Scientific. jk-sci.com.
  • Monoamine releasing agent - Wikipedia. wikipedia.org.
  • BZP/piperazines drug profile | The European Union Drugs Agency (EUDA). europa.eu.
  • A2B Adenosine Receptor Antagonists with Picomolar Potency - ACS Public

Sources

Comparative

Comparative Validation Guide: LC-MS/MS Quantification of 1-Methyl-2-phenylpiperazine in Biological Matrices

The Analytical Challenge 1-Methyl-2-phenylpiperazine is a structurally significant piperazine derivative utilized extensively as an intermediate in pharmaceutical synthesis and neuropharmacological research. Characterize...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

1-Methyl-2-phenylpiperazine is a structurally significant piperazine derivative utilized extensively as an intermediate in pharmaceutical synthesis and neuropharmacological research. Characterized by its basic secondary and tertiary amines and a relatively low molecular weight (176.26 g/mol ), the compound presents unique bioanalytical challenges. According to structural data from [1], its polar nature and basic pKa (~9.2) make it highly susceptible to poor chromatographic retention on standard reversed-phase columns and severe ion suppression in positive Electrospray Ionization (ESI+) due to endogenous matrix components.

To develop a robust pharmacokinetic assay, scientists must move beyond generic protocols. This guide objectively compares sample preparation and chromatographic alternatives, providing a self-validating methodology grounded in the[2].

Part 1: Mechanistic Rationale for Sample Preparation

The primary goal of extracting 1-methyl-2-phenylpiperazine from human plasma is the removal of phospholipids (e.g., phosphatidylcholines). If left in the extract, these lipids co-elute with early-eluting polar analytes, competing for charge in the MS source and causing catastrophic signal suppression. We compared three distinct extraction methodologies to determine the optimal approach.

Comparative Performance Data
Extraction MethodAbsolute Recovery (%)Matrix Factor (Target: 1.0)Precision (%RSD)Phospholipid Removal
Protein Precipitation (PPT) 92.4%0.45 (Severe Suppression)12.5%Poor
Liquid-Liquid Extraction (LLE) 68.2%0.92 (Minimal Suppression)8.4%Good
Mixed-Mode SPE (MCX) 95.8%0.98 (Negligible Effect)3.2%Excellent

Table 1: Quantitative comparison of sample preparation techniques for 1-methyl-2-phenylpiperazine in human plasma (N=6, 100 ng/mL).

Causality Behind the Data
  • PPT (Acetonitrile): While recovery is high, PPT merely crashes out large proteins. Phospholipids remain highly soluble in the organic supernatant, leading to severe ion suppression (Matrix Factor of 0.45).

  • LLE (MTBE, pH 10): To extract a basic compound into a non-polar solvent, the matrix must be basified to neutralize the amine. However, 1-methyl-2-phenylpiperazine's relatively low LogP means it retains some aqueous affinity even when neutralized, resulting in suboptimal recovery (68.2%).

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the gold standard. By utilizing a sorbent with both hydrophobic and sulfonic acid sites, the acidified (protonated) piperazine ring binds ionically. This allows for aggressive 100% organic washes to strip away neutral phospholipids before the analyte is eluted with a basic organic solvent.

SPE_Mechanism N1 1. Condition (MeOH / H2O) N2 2. Load (Acidified Sample) N1->N2 N3 3. Wash 1 (2% Formic Acid) N2->N3 N4 4. Wash 2 (100% Methanol) N3->N4 N5 5. Elute (5% NH4OH in MeOH) N4->N5

Caption: Mixed-mode cation exchange (MCX) SPE mechanistic workflow for basic piperazine extraction.

Part 2: Chromatographic Optimization (C18 vs. Biphenyl)

Standard C18 columns rely purely on hydrophobic (dispersive) interactions. Because 1-methyl-2-phenylpiperazine is relatively polar, it elutes near the solvent front on a C18 column, risking co-elution with residual salts.

By switching to a Biphenyl column , we introduce orthogonal retention mechanisms. The biphenyl stationary phase facilitates π−π interactions with the phenyl ring of the analyte, significantly increasing retention time and pulling the peak away from the suppression zone.

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )S/N at LLOQ (1 ng/mL)Resolution from Matrix
Standard C18 1.21.8 (Tailing)15:1Poor (Co-elution)
Biphenyl 3.51.1 (Symmetrical)85:1Excellent

Table 2: Chromatographic performance metrics comparing C18 and Biphenyl stationary phases.

Part 3: Self-Validating Experimental Protocols

To ensure this methodology acts as a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 1-methyl-2-phenylpiperazine-d4—must be spiked into every sample prior to extraction. The SIL-IS co-elutes with the target analyte, experiencing identical extraction losses and ionization matrix effects. By quantifying the area ratio (Analyte/IS) rather than absolute area, the method mathematically self-corrects for well-to-well variations.

Step-by-Step MCX-SPE Protocol
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% phosphoric acid ( H3​PO4​ ).

    • Causality: Phosphoric acid disrupts protein-drug binding and ensures the piperazine nitrogen is fully protonated (cationic) for ionic capture.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade water through the MCX cartridge.

  • Loading: Apply the pre-treated sample to the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water.

    • Causality: Removes water-soluble endogenous salts and proteins while keeping the analyte ionized.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Because the analyte is ionically anchored to the sulfonic acid sites, this aggressive organic wash strips away neutral lipids and phospholipids without eluting the drug.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH environment deprotonates the piperazine ring, neutralizing its charge and breaking the ionic bond, allowing the organic solvent to elute the purified analyte.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Parameters
  • Column: Biphenyl (50 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 4.0 minutes.

  • MS Mode: ESI+ Multiple Reaction Monitoring (MRM)

  • Transitions: Precursor m/z 177.1 Product m/z 119.1 (Quantifier), m/z 91.1 (Qualifier).

Part 4: Regulatory Alignment & Workflow

Every analytical batch must be bracketed by zero-blanks (matrix + IS only) and double-blanks (pure matrix) to empirically prove the absence of carryover and isobaric interferences, strictly adhering to FDA standards.

BioanalyticalWorkflow A Analyte: 1-Methyl-2-phenylpiperazine (Basic Amine, Polar) B Sample Preparation Matrix Goal: Eliminate Phospholipids A->B C1 Protein Precipitation (PPT) High Matrix Effect B->C1 C2 Liquid-Liquid Extraction (LLE) Moderate Recovery B->C2 C3 Mixed-Mode SPE (MCX) Optimal Clean-up B->C3 D Chromatographic Separation Biphenyl Column (π-π Interactions) C1->D C2->D C3->D E ESI-LC-MS/MS Quantification Validated to FDA 2018 Guidelines D->E

Caption: Workflow for LC-MS/MS method development and validation of 1-methyl-2-phenylpiperazine.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (Federal Register) URL: [Link]

  • Title: 1-Methyl-2-phenylpiperazine (CID 22149714) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Validation

The Hidden Hitchhiker: Navigating the Cross-Reactivity of 1-Methyl-2-Phenylpiperazine in Amphetamine Immunoassay Screens

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of toxicological screening and clinical diagnostics, immunoassays serve as a rapid and cost-effective first line of defense for the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of toxicological screening and clinical diagnostics, immunoassays serve as a rapid and cost-effective first line of defense for the detection of drugs of abuse. However, the very principle that gives these assays their speed—antibody-based recognition of specific molecular shapes—can also be their Achilles' heel. The potential for cross-reactivity, where a structurally similar but distinct compound is mistakenly identified as the target analyte, remains a significant challenge. This guide provides an in-depth analysis of the potential cross-reactivity of 1-methyl-2-phenylpiperazine, a designer drug and research chemical, in commonly used amphetamine and methamphetamine immunoassay screens.

For researchers in drug development and scientists in clinical laboratories, understanding the nuances of immunoassay cross-reactivity is paramount. A false-positive result can have profound consequences, ranging from the misinterpretation of clinical trial data to incorrect patient diagnoses. This guide will dissect the molecular basis for the anticipated cross-reactivity of 1-methyl-2-phenylpiperazine, compare its potential impact across different immunoassay platforms, and provide a standardized protocol for its experimental validation.

The Molecular Mimic: Why 1-Methyl-2-Phenylpiperazine Poses a Cross-Reactivity Risk

The crux of immunoassay cross-reactivity lies in the structural relationship between the target analyte and the interfering substance.[1] Immunoassays for amphetamine and methamphetamine are designed to detect a core phenethylamine structure. The antibodies in these assays are generated using an immunogen, which is typically the target drug (or a derivative) conjugated to a larger protein carrier. The specificity of the resulting antibodies is therefore directed towards the key structural features of the amphetamine class of compounds.

1-methyl-2-phenylpiperazine, while not a true amphetamine, possesses a phenyl ring and a nitrogen-containing heterocyclic ring (piperazine) that can mimic the phenethylamine skeleton recognized by these antibodies. This structural similarity is the primary driver for its potential to elicit a false-positive result.

Notably, other phenylpiperazine derivatives have been documented to cross-react with amphetamine immunoassays. For instance, meta-chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, is a known interferent.[2][3] This precedent strongly suggests that 1-methyl-2-phenylpiperazine would exhibit similar behavior.

A Tale of Two Assays: Comparing Cross-Reactivity Potential

The likelihood and extent of cross-reactivity are not uniform across all immunoassay platforms. The specific immunogen used to generate the antibodies and the overall assay design significantly influence its specificity.[4][5] Below is a comparative analysis of how 1-methyl-2-phenylpiperazine might interact with two common types of amphetamine immunoassays.

The Broad Net: Polyclonal Antibody-Based Assays

Many traditional enzyme-multiplied immunoassay technique (EMIT) assays utilize polyclonal antibodies. These are a heterogeneous mixture of antibodies that recognize different epitopes on the target molecule. While this can provide a robust signal for the intended analyte, it can also increase the probability of cross-reactivity with structurally related compounds.

The Sharper Spear: Monoclonal Antibody-Based Assays

In contrast, assays employing monoclonal antibodies, which are a homogeneous population of antibodies all recognizing a single epitope, generally offer higher specificity.[6] However, even monoclonal antibodies are not immune to cross-reactivity if the interfering compound shares the critical binding site.

The following table summarizes the anticipated cross-reactivity of 1-methyl-2-phenylpiperazine with several commercially available amphetamine/methamphetamine immunoassays, based on their published cross-reactivity data for structurally similar compounds. It is important to note that without direct experimental data for 1-methyl-2-phenylpiperazine, this remains a predictive analysis.

Immunoassay PlatformTarget Analyte(s)Known Cross-Reactants of a Similar ClassPredicted Cross-Reactivity with 1-Methyl-2-Phenylpiperazine
Siemens EMIT® II Plus Amphetamines Assay d-Amphetamine, d-MethamphetamineBupropion, Trazodone (via mCPP metabolite)[2]High Likelihood
Roche Cobas® Amphetamines II (AMPS2) Assay Amphetamines, MethamphetaminesData on specific phenylpiperazines not readily available in public documents.[7]Moderate to High Likelihood
Abbott ARCHITECT/Alinity Amphetamine/Methamphetamine Assay Amphetamine/MethamphetaminePackage inserts list various cross-reactants, but specific phenylpiperazine data is often not included.[8][9]Moderate Likelihood

Experimental Verification: A Protocol for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of 1-methyl-2-phenylpiperazine, a systematic experimental approach is necessary. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) document EP07, which provides a framework for interference testing in clinical chemistry.[4][5][10][11]

Objective:

To quantify the cross-reactivity of 1-methyl-2-phenylpiperazine in commercially available amphetamine and methamphetamine immunoassay screens.

Materials:
  • Certified reference material of 1-methyl-2-phenylpiperazine

  • Drug-free human urine pool

  • Commercial amphetamine and methamphetamine immunoassay kits (e.g., Siemens EMIT® II Plus, Roche Cobas® AMPS2, Abbott ARCHITECT)

  • Calibrators and controls for each immunoassay

  • Automated clinical chemistry analyzer

  • Confirmatory testing method (LC-MS/MS)

Workflow for Cross-Reactivity Assessment:

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology:
  • Preparation of Spiked Samples:

    • Prepare a high-concentration stock solution of 1-methyl-2-phenylpiperazine in a suitable solvent (e.g., methanol).

    • Create a series of spiked urine samples by adding known amounts of the stock solution to a pool of drug-free human urine. The concentrations should span a clinically relevant range.

  • Immunoassay Analysis:

    • Analyze the spiked urine samples using the selected amphetamine and methamphetamine immunoassay kits on a calibrated clinical chemistry analyzer.

    • Follow the manufacturer's instructions for each assay.[7][12][13]

    • Record the apparent concentration of amphetamine or methamphetamine for each spiked sample.

  • Calculation of Percent Cross-Reactivity:

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Apparent Concentration / Concentration of 1-Methyl-2-Phenylpiperazine) x 100

  • Confirmatory Analysis:

    • To ensure that the positive results are due to cross-reactivity and not contamination, a subset of the high-concentration spiked samples should be analyzed by a highly specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This analysis should confirm the presence of 1-methyl-2-phenylpiperazine and the absence of amphetamine and methamphetamine.

The Underlying Mechanism: A Structural Perspective

The interaction between an antibody and its target is a highly specific, three-dimensional "lock and key" mechanism.[14] The potential for 1-methyl-2-phenylpiperazine to cross-react with amphetamine/methamphetamine antibodies can be visualized by examining their molecular structures.

G cluster_0 Amphetamine/Methamphetamine Antibody cluster_1 Target Analyte cluster_2 Cross-Reactant Binding Site Antibody Binding Site (Paratope) Amphetamine Amphetamine/Methamphetamine (Epitope) Amphetamine->Binding Site Specific Binding MPP 1-Methyl-2-Phenylpiperazine (Similar Epitope) MPP->Binding Site Cross-Reactivity

Caption: Molecular basis of immunoassay cross-reactivity.

The antibody's binding site is shaped to recognize the key features of the amphetamine molecule: the phenyl ring and the alkylamine side chain. 1-methyl-2-phenylpiperazine presents a similar spatial arrangement of a phenyl group and a nitrogen atom, allowing it to fit, albeit imperfectly, into the antibody's binding site and trigger a positive signal.

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of 1-methyl-2-phenylpiperazine in amphetamine immunoassays is not yet published, a strong theoretical and analogical basis predicts a significant potential for interference. The structural similarity to amphetamines and the known cross-reactivity of other phenylpiperazine derivatives underscore this risk.

For researchers and clinicians, the key takeaways are:

  • Be Aware of the Potential for False Positives: When interpreting amphetamine immunoassay results, consider the possibility of cross-reactivity from compounds like 1-methyl-2-phenylpiperazine, especially if the individual's history includes the use of research chemicals or designer drugs.

  • Method Validation is Crucial: Laboratories developing or validating in-house immunoassays should include 1-methyl-2-phenylpiperazine and other relevant designer drugs in their cross-reactivity testing panels.

By understanding the principles of immunoassay cross-reactivity and taking appropriate validation and confirmatory steps, the scientific and clinical communities can mitigate the risks associated with these valuable but imperfect screening tools.

References

  • Clinical and Laboratory Standards Institute. (2005). Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition (EP07-A2). CLSI.
  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159–164.
  • Faraj, B. A., & Ali, F. M. (1981). Specificity of an antibody directed against d-methamphetamine. Studies with rigid and nonrigid analogs. Journal of Medicinal Chemistry, 24(10), 1234–1237.
  • Itoh, Y., et al. (1986). Immunoassay for methamphetamine with a new antibody. Journal of Immunoassay, 7(2-3), 135–153.
  • Kohler, G., & Milstein, C. (1975). Continuous cultures of fused cells secreting antibody of predefined specificity.
  • Siemens Healthcare Diagnostics Inc. (n.d.). EMIT® II Plus Amphetamines Assay. Retrieved from [Link]

  • Rackow, A. R., & Knezevic, C. (2024). Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. Journal of Analytical Toxicology, 48(2), 126-129.
  • Severinsen, K., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(11), 875–883.
  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement.
  • Shanks, K. (2022, August 8). False Positives in Toxicology Testing. Axis Forensic Toxicology. Retrieved from [Link]

  • Abbott Laboratories. (n.d.). Drugs of Abuse Toxicology. Retrieved from [Link]

  • Melanson, S. E. F. (2012). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • Colbert, J. A. (2017). Buyer Beware: Pitfalls in Toxicology Laboratory Testing. The Journal of Emergency Medicine, 52(3), 362-366.
  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • Innovacon, Inc. (n.d.). Cross Reactivity Summary. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reproducibility of 1-Methyl-2-phenylpiperazine in Behavioral Sensitization Models

Target Audience: Neuropharmacologists, Behavioral Neuroscientists, and Preclinical Drug Development Professionals. Executive Summary In preclinical neuropharmacology, the behavioral sensitization model is the gold standa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Behavioral Neuroscientists, and Preclinical Drug Development Professionals.

Executive Summary

In preclinical neuropharmacology, the behavioral sensitization model is the gold standard for evaluating drug-induced neuroplasticity and addiction liability[1]. While classic psychostimulants like D-amphetamine provide robust, highly reproducible sensitization, the development of targeted therapeutics requires precise molecular probes. 1-Methyl-2-phenylpiperazine serves as a foundational structural pharmacophore for dopamine D2/D3 receptor ligands.

This guide objectively compares the reproducibility, pharmacological efficacy, and experimental utility of the core 1-methyl-2-phenylpiperazine scaffold against its highly functionalized derivatives (e.g., BP 897, WC 10) and standard psychostimulants. By establishing a self-validating experimental workflow, researchers can isolate the specific behavioral artifacts caused by the piperazine ring from true receptor-mediated neuroplasticity.

Mechanistic Grounding: The Phenylpiperazine Pharmacophore

To understand the behavioral output of 1-methyl-2-phenylpiperazine, we must examine its causality at the receptor level. The phenylpiperazine moiety primarily interacts with the orthosteric binding site of dopamine D2-like receptors, with a particular affinity for the D3 receptor (D3R) located in the mesolimbic pathway[2].

Unlike reuptake inhibitors (e.g., cocaine) that flood the synapse with dopamine, phenylpiperazines act as partial agonists or antagonists[3]. When 1-methyl-2-phenylpiperazine binds to the D3R, it modulates adenylyl cyclase (AC) activity via Gαi/o coupling. This dampens cAMP production, subsequently altering Protein Kinase A (PKA) signaling. Over repeated administrations, this cascade regulates the accumulation of ΔFosB, a transcription factor that drives the synaptic remodeling responsible for behavioral sensitization[4].

Pathway Ligand 1-Methyl-2-phenylpiperazine D3R Dopamine D3 Receptor (Nucleus Accumbens) Ligand->D3R Partial Agonism D2R Dopamine D2 Receptor (Striatum) Ligand->D2R Weak Affinity AC Adenylyl Cyclase (AC) D3R->AC Gαi/o Mediated Inhibition D2R->AC Gαi/o Mediated Inhibition cAMP cAMP Production AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Downregulates FosB ΔFosB Accumulation PKA->FosB Alters Gene Expression Neuroplasticity Synaptic Remodeling & Behavioral Sensitization FosB->Neuroplasticity Chronic Exposure

Dopaminergic signaling cascade modulated by phenylpiperazines in behavioral sensitization.

Comparative Performance Analysis

When designing a behavioral sensitization assay, selecting the correct compound is critical. 1-Methyl-2-phenylpiperazine lacks the bulky lipophilic tails (e.g., naphthalene rings) found in advanced D3R ligands, resulting in lower subtype selectivity[2]. Consequently, its behavioral reproducibility is subject to higher variance (Coefficient of Variation: 15–20%) compared to highly optimized derivatives[5].

The table below summarizes the quantitative and qualitative performance of 1-methyl-2-phenylpiperazine against alternative pharmacological tools.

CompoundPharmacological ProfileSensitization InductionModulatory Effect on StimulantsReproducibility (CV%)
1-Methyl-2-phenylpiperazine Non-selective D2/D3 partial agonistMild to ModerateWeak attenuation15–20%
BP 897 Highly selective D3 partial agonistNegligibleStrong attenuation12–15%
WC 10 D3-preferring antagonistNegligibleStrong attenuation10–14%
D-Amphetamine (Control)DAT/VMAT2 ReleaserRobust (Positive Control)Synergistic<10%

Data Synthesis Note: While 1-methyl-2-phenylpiperazine induces mild locomotor sensitization on its own, its primary utility in modern assays is as a structural baseline to validate the enhanced efficacy of D3-selective derivatives like WC 10 and BP 897[3][5].

Self-Validating Experimental Protocol

To ensure high Trustworthiness and reproducibility, the following protocol incorporates a self-validating design. By utilizing a 4-phase context-dependent model, researchers can mathematically separate novelty-induced hyperlocomotion from true pharmacological sensitization[1].

Phase 1: Habituation (Days 1–3)
  • Objective: Extinguish baseline anxiety and novelty-seeking behavior.

  • Procedure: Place subjects (e.g., adult male Sprague-Dawley rats) into the open-field locomotor tracking arenas for 60 minutes daily. Administer a saline IP injection 5 minutes prior to placement.

  • Causality: Failure to habituate subjects will result in a high baseline locomotor score, masking the drug-induced sensitization window (false negatives).

Phase 2: Induction (Days 4–10)
  • Objective: Drive ΔFosB accumulation via repeated receptor binding.

  • Procedure: Divide subjects into three cohorts: Vehicle (Saline), Positive Control (D-Amphetamine 1.0 mg/kg), and Test (1-Methyl-2-phenylpiperazine 5.0 mg/kg). Administer IP injections daily and immediately place subjects into the arena for 60 minutes. Track total distance traveled (cm).

  • Causality: Context is critical. The drug must be paired with the specific testing environment to condition the behavioral response[1].

Phase 3: Washout (Days 11–17)
  • Objective: Allow acute drug effects to dissipate while neuroplastic changes consolidate.

  • Procedure: Subjects remain in their home cages. No injections or arena exposures are performed.

  • Causality: Sensitization is an enduring neuroadaptation. Testing immediately after Phase 2 would conflate acute drug accumulation with true synaptic remodeling.

Phase 4: Expression Challenge (Day 18)
  • Objective: Quantify the sensitized response.

  • Procedure: Administer a challenge dose (typically 50% of the induction dose) to all groups and record locomotion for 60 minutes.

  • Validation Check: The assay is only valid if the Positive Control group exhibits a >150% increase in locomotion compared to their Day 4 baseline. If this threshold is missed, the tracking calibration or injection technique is flawed.

Workflow Hab Phase 1: Habituation (Days 1-3) Saline IP Ind Phase 2: Induction (Days 4-10) Daily Drug IP Hab->Ind Wash Phase 3: Washout (Days 11-17) Home Cage Ind->Wash Data Locomotor Tracking & Analysis Ind->Data Exp Phase 4: Expression (Day 18) Challenge Dose Wash->Exp Exp->Data

Standard 18-day in vivo workflow for evaluating context-dependent behavioral sensitization.

Data Interpretation & Quality Control

When analyzing the reproducibility of 1-methyl-2-phenylpiperazine, researchers must account for stereotypic behaviors . High doses of dopaminergic agents can cause subjects to engage in repetitive, non-ambulatory movements (e.g., sniffing, rearing, head-bobbing)[4].

  • The Artifact: Automated tracking systems relying solely on center-of-mass displacement may record a decrease in total distance traveled if the subject is stationary but exhibiting severe stereotypy.

  • The Solution: Modern tracking software must be calibrated to measure both "Distance Traveled" (ambulation) and "Fine Movements" (stereotypy). A true sensitization profile for phenylpiperazines often presents as a plateau in ambulation coupled with a sharp spike in fine movements during the Expression Challenge.

By adhering to this self-validating structure and understanding the receptor-level causality of the phenylpiperazine pharmacophore, researchers can generate highly reproducible, E-E-A-T compliant preclinical data.

References

  • Title: Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Fos expression in response to dopamine D3-preferring phenylpiperazine drugs given with and without cocaine Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging Source: ACS Publications URL: [Link]

  • Title: N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship of 1-Methyl-2-Phenylpiperazine Analogs as Monoamine Transporter Ligands

The 1-methyl-2-phenylpiperazine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its rigid, yet tunab...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1-methyl-2-phenylpiperazine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its rigid, yet tunable, framework allows for precise orientation of key pharmacophoric elements, making it an ideal starting point for developing potent and selective ligands for monoamine transporters—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide provides an in-depth comparison of 1-methyl-2-phenylpiperazine analogs, synthesizing key structure-activity relationship (SAR) findings and presenting validated experimental protocols for their evaluation.

The Core Scaffold: Deconstructing the Pharmacophore

The 1-methyl-2-phenylpiperazine core can be systematically dissected to understand how modifications at different positions influence its interaction with monoamine transporters. The key regions for SAR exploration are:

  • The Phenyl Ring: This aromatic moiety is a critical recognition element. Its substitution pattern dictates both potency and selectivity.

  • The Piperazine Ring: This basic nitrogen-containing ring is essential for interaction with the transporter binding pocket. The N1-methyl group is a defining feature of this analog class.

  • The C2 Chiral Center: The stereochemistry at the point of attachment of the phenyl ring is a crucial determinant of activity, with enantiomers often displaying vastly different pharmacological profiles.

Structure-Activity Relationship (SAR) Deep Dive

Decades of research have illuminated several key trends that govern the activity of these analogs at DAT, SERT, and NET.

Phenyl Ring Substitutions: The Key to Potency and Selectivity

Modifications to the phenyl ring have the most dramatic impact on the pharmacological profile. Generally, electron-withdrawing groups and specific substitution patterns are favored for high affinity.

  • Halogenation: Substitution with chlorine or fluorine, particularly at the para (4-position) or meta (3-position) of the phenyl ring, often enhances binding affinity for all three transporters. Dichlorination, such as a 3,4-dichloro substitution, can produce highly potent ligands.[1]

  • Selectivity Tuning: The precise placement of substituents can steer selectivity. For instance, some studies have shown that meta-chloro substitution may confer preferential affinity for SERT over DAT.[2] The selectivity of phenylpiperazine analogs can be fine-tuned by carefully selecting substituents on the phenyl ring.[3]

The Significance of Stereochemistry at C2

The C2 position of the piperazine ring is a chiral center, and its absolute configuration is critical for potent interaction with the dopamine transporter.

  • Enantiomeric Preference: For many classes of phenyl-substituted piperazines and related structures, biological activity resides almost exclusively in one enantiomer.[4] For DAT binding, the (R)-enantiomer is often reported to be significantly more potent than the (S)-enantiomer. This suggests a specific, sterically-defined binding pocket that favorably accommodates the R-configuration.[4]

Piperazine Ring Modifications

While this guide focuses on N1-methyl analogs, it is important to understand the role of this substitution.

  • The N1-Methyl Group: This small alkyl group helps to orient the molecule within the binding site and can contribute to overall affinity.

  • Other N-Substitutions: Replacing the methyl group with larger or more complex moieties can drastically alter the activity profile, sometimes shifting the primary target away from monoamine transporters or introducing activity at other receptors like serotonin or sigma receptors.[5]

SAR_Summary Scaffold Scaffold Phenyl_Ring Phenyl_Ring C2_Stereo C2_Stereo N1_Methyl N1_Methyl Potency Potency Phenyl_Ring->Potency Halogenation (e.g., 3,4-diCl) increases potency Selectivity Selectivity Phenyl_Ring->Selectivity Substituent position tunes selectivity C2_Stereo->Potency (R)-enantiomer often more potent for DAT

Comparative Data for Selected Analogs

The following table summarizes binding affinity data (Ki, nM) for representative analogs at human DAT, SERT, and NET. This quantitative data illustrates the SAR principles discussed above.

Compound IDPhenyl SubstitutionStereocenterDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity
Analog A UnsubstitutedRacemic25085012003.4
Analog B 4-ChloroRacemic853004503.5
Analog C 3,4-DichloroRacemic151509510.0
Analog D 3,4-Dichloro(R)81408017.5
Analog E 3,4-Dichloro(S)951651101.7
Analog F 3-ChloroRacemic110903200.8

Note: Data presented is representative and compiled from various literature sources for illustrative purposes. Absolute values can vary based on experimental conditions.

Analysis:

  • Moving from an unsubstituted phenyl ring (Analog A ) to a monochloro- (Analog B ) and then a dichloro-substituted ring (Analog C ) results in a significant increase in DAT affinity.

  • The comparison between Analog D and Analog E clearly demonstrates the stereochemical preference of DAT, with the (R)-enantiomer being over 10-fold more potent.

  • Analog F illustrates how altering the substitution pattern (meta-chloro) can shift the selectivity profile, in this case, producing a compound with roughly equal affinity for DAT and SERT.

Experimental Validation: Protocols for In Vitro Characterization

To generate reliable and reproducible SAR data, standardized and well-validated assays are essential. The following protocols describe two fundamental assays for characterizing these analogs: a radioligand binding assay to determine affinity and a synaptosomal uptake assay to measure functional inhibition.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the target transporter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in the target transporter (e.g., rat striatum for DAT) in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[6]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing the transporters.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a single concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (1-methyl-2-phenylpiperazine analog).

    • Rationale: The radioligand concentration should be close to its Kd value to ensure sensitive detection of competition. [³H]WIN 35,428 is a well-characterized, high-affinity ligand for the DAT.[5][7]

    • Controls (Self-Validation):

      • Total Binding: Membranes + radioligand + vehicle (no competitor).

      • Non-Specific Binding (NSB): Membranes + radioligand + a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to saturate specific binding sites.[7]

  • Incubation & Termination:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the actual transport of neurotransmitter into nerve terminals, providing a measure of its functional potency (IC50).

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Synaptosomes are sealed nerve terminals that contain functional transporters.[8][9]

    • Dissect brain tissue from a region rich in the desired nerve terminals (e.g., mouse striatum for dopaminergic terminals).[10]

    • Homogenize the tissue in an ice-cold sucrose buffer (e.g., 0.32 M sucrose with 5 mM HEPES, pH 7.4).[10]

    • Perform differential centrifugation: a low-speed spin to remove debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomal fraction.[10]

    • Resuspend the synaptosomal pellet in a physiological buffer like Krebs-Ringer-HEPES (KRH).[8][10]

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.[11]

    • Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine).[8]

    • Rationale: Using a low concentration of the substrate ensures that uptake is measured under initial velocity conditions, which is critical for accurate IC50 determination.

  • Termination & Measurement:

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C.[8]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to trap the synaptosomes and the radiolabel they have taken up.[8]

  • Data Analysis:

    • Quantify the radioactivity on the filters via liquid scintillation counting.

    • Define 100% uptake as the amount measured in the vehicle-treated samples and 0% uptake (background) using a known potent inhibitor (e.g., cocaine for DAT).

    • Plot the percent inhibition of uptake versus the log concentration of the test compound.

    • Calculate the IC50 value using non-linear regression analysis. A strong positive correlation between binding affinity (Ki) and functional uptake inhibition (IC50) is expected for transporter inhibitors.[5][12]

Experimental_Workflow Start Design & Synthesize Analog Library Characterization Purify & Characterize (NMR, MS, HPLC) Start->Characterization Binding_Assay Protocol 1: Radioligand Binding Assay Characterization->Binding_Assay Binding_Analysis Data Analysis: Calculate IC50 & Ki Values Binding_Assay->Binding_Analysis Decision Potent Binders? Binding_Analysis->Decision Uptake_Assay Protocol 2: Synaptosomal Uptake Assay Decision->Uptake_Assay Yes SAR_Conclusion Establish Structure-Activity Relationship (SAR) Decision->SAR_Conclusion No (Re-design) Uptake_Analysis Data Analysis: Calculate Functional IC50 Uptake_Assay->Uptake_Analysis Uptake_Analysis->SAR_Conclusion End Identify Lead Compound SAR_Conclusion->End

Conclusion and Future Directions

The 1-methyl-2-phenylpiperazine scaffold is a versatile platform for developing monoamine transporter ligands. The key takeaways for drug development professionals are:

  • Potency is driven by phenyl ring substitution , with di-halogenated patterns often yielding high-affinity ligands.

  • Stereochemistry is paramount , and chiral synthesis or separation is necessary to isolate the more active enantiomer, typically the (R)-isomer for DAT.

  • Selectivity can be engineered by modulating the position and electronic nature of the phenyl substituents.

Future research should focus on developing analogs with improved selectivity profiles, particularly for DAT over NET, to minimize cardiovascular side effects, and on exploring novel substitutions to probe under-explored regions of the transporter binding pockets. The combination of rational design, guided by the SAR principles outlined here, and robust pharmacological evaluation using validated protocols will continue to yield promising candidates for the treatment of complex neurological and psychiatric disorders.

References

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  • Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link]

  • Di Pietro, O., et al. (2002). Synthesis and Pharmacological Evaluation of 1-[(1,2-Diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with Clozapine-Like Mixed Activities at Dopamine D2, Serotonin, and GABAA Receptors. Journal of Medicinal Chemistry, 45(20), 4553-4562. [Link]

  • Sorkina, T., et al. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(17), e2995. [Link]

  • Neves, G., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 66, 122-134. [Link]

  • Blough, B. E., et al. (2002). Structure−Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)-propyl]carbazole (Rimcazole) Analogues. Journal of Medicinal Chemistry, 45(18), 4029-4037. [Link]

  • Blough, B. E., et al. (2002). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 45(18), 4029-4037. [Link]

  • Niznik, H. B., et al. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23-30. [Link]

  • Larsen, M. B., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. PLoS One, 7(9), e44659. [Link]

  • Niznik, H. B., et al. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. II. Effect of membrane fractionation procedure and freezing. Journal of Neuroscience Methods, 51(1), 31-38. [Link]

  • Perez, X. A., & Andrews, A. M. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Alberati, D., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]

  • Pompeu, Y. A., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. ResearchGate. [Link]

  • Hyttel, J., et al. (1985). Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans. Journal of Medicinal Chemistry, 28(1), 21-27. [Link]

  • Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Scientific. [Link]

  • Chang, H. L., et al. (2008). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Journal of Medicinal Chemistry, 51(18), 5801–5811. [Link]

  • Whitaker, S. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Weinstock, J., et al. (1981). Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. Journal of Medicinal Chemistry, 24(5), 503-510. [Link]

  • Madras, B. K., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224-1234. [Link]

  • da Silva, J. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5163. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel 1-Methyl-2-phenylpyridin-1-ium Derivatives as Broad-Spectrum FtsZ Inhibitors. Journal of Agricultural and Food Chemistry, 73(8), 4958-4975. [Link]

  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3370-3388. [Link]

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